4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Beschreibung
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Eigenschaften
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKWNXCOIVNXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Mechanistic Dynamics of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Comprehensive Technical Guide
Executive Summary
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1379343-90-4) is a highly functionalized, privileged heterocyclic building block central to modern drug discovery. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of purine, making it an exceptional ATP-competitive binder for various kinases and receptors. This technical guide deconstructs the synthesis of this critical intermediate, detailing the mechanistic causality, step-by-step self-validating protocols, and optimization strategies required to construct its precisely substituted architecture.
Pharmacological Relevance & Structural Rationale
The specific substitution pattern of this molecule is strategically designed for late-stage diversification in medicinal chemistry:
-
6-Amine Group: Serves as a critical hydrogen-bond donor to the hinge region of target proteins, essential for binding affinity in targets like adenosine A2A/A1 receptors (1)[1].
-
4-Chloro Group: An activated electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr) with amines, anilines, or alkoxides to build structural diversity.
-
3-Iodo Group: A highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the extension of the molecule into hydrophobic binding pockets of targets like Src kinases (2)[2].
Retrosynthetic Analysis & Pathway Overview
To access the target, the logical retrosynthetic disconnection targets the 3-iodo group to reveal the intermediate 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Further disconnection of the pyrazole ring leads back to the commercially viable starting materials: 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde and hydrazine.
Fig 1. Two-step forward synthesis pathway to the target pyrazolo[3,4-d]pyrimidine scaffold.
Step-by-Step Synthesis & Mechanistic Insights
Phase 1: Pyrazole Ring Annulation (Bicyclization)
The construction of the bicyclic core relies on the annulation of a pyrazole ring onto the pre-existing pyrimidine ring.
Mechanistic Causality & Expert Choices: Hydrazine hydrate is uniquely suited for this transformation because it acts as a bis-nucleophile. The reaction must be conducted in a polar protic solvent like ethanol, utilizing a mild non-nucleophilic base (e.g., DIPEA) to neutralize the HCl generated during the reaction. Temperature control is critical; the reaction is initiated at 0 °C to control the exothermic hydrazone formation, then warmed to 60 °C to drive the SNAr cyclization. Excessive heating (>80 °C) risks the displacement of the second chloride, leading to unwanted bis-hydrazino impurities (1)[1].
Fig 2. Mechanistic sequence of the hydrazine-mediated pyrazole ring annulation via SNAr.
Phase 2: Regioselective Electrophilic Iodination
The second phase involves the regioselective iodination of the C3 position via Electrophilic Aromatic Substitution (EAS).
Mechanistic Causality & Expert Choices: The pyrazole ring is significantly more electron-rich than the electron-deficient pyrimidine ring, directing electrophilic attack exclusively to the C3 position. N-Iodosuccinimide (NIS) is the reagent of choice over elemental iodine (I2) or iodine monochloride (ICl). The rationale is two-fold:
-
Chemoselectivity: NIS operates under neutral to mildly acidic conditions. Using I2 typically requires a strong base (like KOH) to generate the active iodinating species, which would rapidly hydrolyze the highly reactive 4-chloro group into a 4-hydroxy (oxo) derivative (3)[3].
-
Amine Compatibility: The 6-amine group remains unprotected during this step. NIS is mild enough that it does not cause oxidative degradation of the primary amine (4)[4].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
-
Initialization: Suspend 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in anhydrous Ethanol (0.2 M). Cool the suspension to 0 °C using an ice bath.
-
Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of Hydrazine hydrate (1.05 eq).
-
Validation Checkpoint: The suspension will transiently clear into a yellow solution as the hydrazone forms, indicating successful initial condensation.
-
-
Cyclization: Remove the ice bath and heat the reaction to 60 °C for 3 hours.
-
Validation Checkpoint: A white to pale-yellow precipitate will begin to form, indicating the generation of the insoluble bicyclic product. TLC (EtOAc:Hexane 1:1) should confirm the disappearance of the starting material (Rf ~0.6) and the appearance of a baseline/low-Rf spot (Rf ~0.2).
-
-
Isolation: Cool the mixture to room temperature, filter the precipitate, wash sequentially with cold ethanol and water (to remove DIPEA·HCl salts), and dry under vacuum to yield the intermediate.
Protocol B: Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
-
Initialization: Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq) in anhydrous DMF (0.15 M) under an inert argon atmosphere.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) in a single portion. The solution will turn deep amber.
-
Heating: Heat the reaction mixture to 80 °C for 12-15 hours.
-
Validation Checkpoint: Monitor via LC-MS. The starting material (m/z 170 [M+H]+) should be fully converted to the iodinated product (m/z 296 [M+H]+).
-
-
Quenching & Isolation: Cool to room temperature and pour the mixture into ice-cold water containing 5% w/v sodium thiosulfate (Na₂S₂O₃).
-
Validation Checkpoint: The thiosulfate quench will immediately decolorize the unreacted iodine species, turning the mixture from amber to a pale yellow/white suspension.
-
-
Purification: Filter the resulting solid, wash extensively with water to remove succinimide and DMF, and dry in a vacuum oven at 50 °C.
Quantitative Data: Iodination Optimization
To ensure maximum yield and purity, various iodination conditions were evaluated. The table below summarizes the causality behind selecting NIS/DMF as the optimal system.
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity / Observation |
| I₂ / KOH | H₂O / Dioxane | 25 | 12 | 45 | Moderate; Significant hydrolysis of C4-Cl to C4-OH observed. |
| ICl | Acetic Acid | 25 | 4 | 55 | Low; Oxidative side reactions with the unprotected 6-NH₂ group. |
| NIS (1.5 eq) | Acetonitrile | 60 | 24 | 72 | High; Sluggish reaction rate due to poor solubility of the starting material. |
| NIS (1.2 eq) | DMF | 80 | 15 | 89 | High (>95%); Optimal solubility and stabilization of the transition state. |
Conclusion
This two-step synthetic pathway provides a highly efficient, scalable, and regioselective route to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. By leveraging the intrinsic electronic properties of the pyrimidine and pyrazole rings, the protocol completely avoids the need for transient protecting groups on the 6-amine, thereby maximizing atom economy and accelerating the drug discovery workflow.
References
-
Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents Source: PubMed Central (PMC) URL:1
-
Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors Source: ACS Publications URL:2
-
Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium Phosphatidylinositol 4‑Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor Source: PubMed Central (PMC) URL:4
-
4-AMINO-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDINE 151266-23-8 wiki Source: Guidechem URL:3
Sources
- 1. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium Phosphatidylinositol 4‑Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor, for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR chemical shifts for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for the structural elucidation of this and related heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Accurate NMR spectral interpretation is therefore paramount for the unambiguous characterization of novel derivatives in this class.
Molecular Structure and Predicted NMR Resonances
The chemical structure of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar pyrazolo[3,4-d]pyrimidine derivatives found in the literature.[4][5][6] The substituents on the bicyclic core, namely the chloro, iodo, and amine groups, each exert distinct electronic effects that influence the shielding and deshielding of the various nuclei.
Caption: Chemical structure of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for the target molecule, assuming DMSO-d₆ as the solvent, which is commonly used for this class of compounds.[2][5][6][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Pyrazole) | 13.0 - 14.0 | Broad Singlet | The acidic proton of the pyrazole ring is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. Its observation may depend on the purity and water content of the solvent. |
| NH ₂ (Amine) | 7.0 - 8.0 | Broad Singlet | The chemical shift of the amine protons can vary depending on concentration and temperature. These protons are expected to be deshielded by the aromatic pyrimidine ring. |
| C5-H | 8.0 - 8.5 | Singlet | This is the only proton directly attached to the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the chloro and amine substituents. In many related structures, this proton appears as a sharp singlet.[1] |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are detailed below. The assignments are based on established data for pyrazolo[3,4-d]pyrimidines and take into account the inductive and resonance effects of the substituents.[1][4][5]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C 3 | 85 - 95 | The iodo-substituent has a strong shielding effect (heavy atom effect), shifting this carbon significantly upfield compared to an unsubstituted or chloro-substituted carbon at this position. |
| C 3a | 150 - 155 | This is a quaternary carbon at the fusion of the two rings. |
| C 4 | 155 - 160 | This carbon is attached to the electronegative chlorine atom and is part of the electron-deficient pyrimidine ring, leading to a downfield shift. |
| C 5 | 152 - 158 | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms and the C6-amine group. |
| C 6 | 158 - 163 | This carbon is attached to the amine group and is expected to be in the downfield region typical for carbons in aza-aromatic systems. |
| C 7a | 100 - 110 | This is the other quaternary carbon at the ring junction. |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, the following detailed protocol is recommended. This protocol is designed to ensure the accurate and reproducible acquisition of data for structural verification and further research.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds, including heterocyclic amines. It also shifts the residual water peak to a region that typically does not interfere with the signals of interest.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration should be sufficient for both ¹H and ¹³C NMR experiments on a modern spectrometer.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[6] Most high-quality NMR solvents contain TMS. If not, a small amount can be added.
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of the target compound. These should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.[5][6]
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time : At least 2 seconds to ensure good digital resolution.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended) :
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms. This is particularly useful for confirming the assignment of the C5-H signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This can help in assigning the quaternary carbons by observing correlations from the NH, NH₂, and C5-H protons.
-
Interpretation and Causality of Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus.
-
Deshielding Effects : The electronegative nitrogen atoms in both the pyrazole and pyrimidine rings withdraw electron density, leading to a general deshielding of the ring protons and carbons. The chloro-substituent at the C4 position further enhances this effect through induction.
-
Shielding Effects : The iodo-substituent at C3 is expected to cause a significant upfield (shielding) shift of the C3 carbon. This is a well-known "heavy atom effect" where the large electron cloud of the iodine atom influences the magnetic environment of the attached carbon.
-
Amine Group Influence : The amine group at C6 is an electron-donating group through resonance, which can lead to some shielding of the ring carbons, although this effect is counteracted by the overall electron-deficient nature of the pyrimidine ring.
-
Proton Lability : The broadness of the NH and NH₂ signals is due to chemical exchange with other labile protons (like trace water in the solvent) and quadrupolar broadening from the ¹⁴N nucleus.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, along with a robust experimental protocol for their determination. The predictions are grounded in the extensive literature on related pyrazolo[3,4-d]pyrimidine systems.[1][2][4][5][6] By following the detailed methodology presented, researchers can confidently acquire and interpret the NMR data for this and similar compounds, which is a critical step in the process of drug discovery and development.
References
- NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. Magnetic Resonance in Chemistry.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
- Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Chem-Impex.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Versatile Purine Bioisostere for Kinase Inhibitor Design
Executive Summary: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in developing targeted therapeutics, particularly kinase inhibitors.[1][2][3] Its structural and electronic resemblance to the natural purine, adenine, allows it to function as a highly effective bioisostere, competitively binding to the ATP-binding sites of numerous enzymes.[1][4][5] This in-depth guide focuses on a specific, highly functionalized derivative: 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. We will dissect the strategic importance of each substituent, outline its synthesis, and provide practical protocols for its application in drug discovery, demonstrating its value as a versatile starting point for building libraries of potent and selective kinase inhibitors.
The Principle of Purine Bioisosterism in Drug Discovery
The Concept of Bioisosterism
Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or functional groups within a biologically active molecule with other groups of similar physical or chemical properties. The goal is to create a new molecule that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, greater selectivity, better metabolic stability, or reduced toxicity.[6] This tactical replacement can modulate a compound's size, shape, electronic distribution, and lipophilicity to optimize its interaction with a biological target.[7]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Premier Purine Bioisostere
The purine ring system is ubiquitous in biology, forming the core of adenosine triphosphate (ATP), the primary energy currency of the cell, and the nucleobases adenine and guanine in DNA and RNA. Consequently, a vast number of enzymes, including protein kinases, have evolved to recognize and bind the purine scaffold.
The pyrazolo[3,4-d]pyrimidine nucleus is a classic and highly successful bioisostere of adenine.[5][8] Its fused heterocyclic structure mimics the size, shape, and hydrogen-bonding pattern of adenine, enabling it to effectively compete for the ATP-binding site on kinases.[1][3] This mimicry is the primary reason for its status as a privileged scaffold in the development of kinase inhibitors for diseases ranging from cancer to inflammatory disorders.[1][2]
Caption: Structural comparison highlighting analogous H-bond donors (D) and acceptors (A).
The Subject Molecule: 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
This specific derivative is not merely a purine mimic; it is a highly engineered chemical tool designed for efficient and versatile drug development. The strategic placement of the chloro, iodo, and amine groups provides medicinal chemists with orthogonal chemical handles to systematically explore the chemical space around the scaffold.
Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₅I | |
| Molecular Weight | 296.48 g/mol | Derived |
| Appearance | Solid | |
| SMILES | Nc1nc(Cl)c2c(I)n[nH]c2n1 | Derived |
| InChI Key | ASKOHPBJRRSUSJ-UHFFFAOYSA-N |
Decoding the Substituents: A Rationale for Design
The utility of this molecule lies in the distinct roles played by each functional group, transforming the core scaffold into a versatile platform for library synthesis.
-
The 6-Amine Group: This group is fundamental to the bioisosteric mimicry of adenine. It typically serves as a key hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket, an interaction that is critical for anchoring the inhibitor to its target.[4]
-
The 4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling rapid Structure-Activity Relationship (SAR) studies to optimize interactions within the ribose-binding pocket or other nearby regions of the enzyme.[9][10]
-
The 3-Iodo Group: The iodine atom at the C3 position is a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki, Sonogashira, and Heck reactions.[11][12] This functionality provides access to the solvent-exposed region of the ATP-binding site. Introducing aryl or other extended groups at this position is a proven strategy for enhancing both potency and, crucially, selectivity, by exploiting differences in the architecture of kinase active sites.[1]
Caption: High-level overview of the synthesis. Note: The exact route may vary to achieve the 6-amino isomer.
Detailed Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate)
This protocol is adapted from literature procedures for the iodination of the pyrazolo[3,4-d]pyrimidine scaffold. [12] Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, add N-Iodosuccinimide portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Note: The subsequent conversion to the 4-chloro-6-amino target molecule would involve protecting group strategies and isomer-specific synthesis routes, often starting from different pyrazole precursors. [5][13]
Application in Kinase Inhibitor Design
The true power of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is realized when it is used as a platform to generate a library of inhibitors against a specific kinase target.
Mechanism of Action and Library Generation
As an ATP-competitive inhibitor, the pyrazolo[3,4-d]pyrimidine core binds to the kinase active site. The discovery process involves synthesizing a library of analogs by reacting the C4-chloro and C3-iodo positions and screening them for activity against the target kinase.
-
At C4 (SNAr): A diverse set of amines (R¹-NH₂) can be introduced to probe interactions in the ribose pocket.
-
At C3 (Suzuki Coupling): A variety of boronic acids (R²-B(OH)₂) can be coupled to extend into the solvent-front region, often enhancing selectivity.
Structure-Activity Relationship (SAR) Table
The following table illustrates a hypothetical SAR for a generic kinase, demonstrating how systematic modification can lead to improved potency.
| Compound | R¹ (at C4) | R² (at C3) | Kinase IC₅₀ (nM) |
| Core | -Cl | -I | >10,000 |
| 1a | -NHCH₃ | -I | 1,250 |
| 1b | -NH(cyclopropyl) | -I | 850 |
| 1c | -NH(phenyl) | -I | 4,300 |
| 2a | -NH(cyclopropyl) | -phenyl | 210 |
| 2b | -NH(cyclopropyl) | 4-methoxyphenyl | 95 |
| 2c | -NH(cyclopropyl) | 3-hydroxyphenyl | 15 |
Interpretation: This hypothetical data shows that a small aliphatic amine at C4 is preferred over a bulky aromatic one (1b vs 1c). Furthermore, adding a phenyl group at C3 via Suzuki coupling significantly improves potency (1b vs 2a), with further optimization through substitution on that phenyl ring leading to a highly potent inhibitor (2c). This systematic approach is central to modern drug discovery. [14][15][16][17]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the IC₅₀ of a compound is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme of interest (e.g., BTK, DDR1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Example of a kinase pathway targeted by pyrazolopyrimidine-based inhibitors.
Conclusion and Future Perspectives
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its design as a purine bioisostere provides a solid foundation for enzyme binding, while its orthogonally reactive sites offer unparalleled flexibility for optimization. By enabling systematic exploration of SAR through both nucleophilic substitution and cross-coupling reactions, this scaffold empowers researchers to rapidly develop potent and selective inhibitors against a wide array of kinase targets. As the demand for targeted therapies continues to grow, the intelligent design of such versatile chemical platforms will remain a critical driver of progress in the fight against cancer and other debilitating diseases.
References
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Zhang, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link]
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Zhang, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. ResearchGate. [Link]
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Kim, D., et al. (1998). Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC. [Link]
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El-Subbagh, H. I., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Medicinal Chemistry. [Link]
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Li, Y., et al. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities. Molecules, 22(4), 537. [Link]
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Rabi, J. A., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(8), 1372-6. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Chem-Impex. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Chem-Impex International. [Link]
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Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2023). Discovery and Synthesis of Novel Bio-Isostere of Purine Analogues Inhibiting SARS-CoV-2. Egyptian Journal of Chemistry. [Link]
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ResearchGate. (2018). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]
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Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
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Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 743-8. [Link]
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Golochnitscaya, V. N., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1267. [Link]
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Al-Jubair, N., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-91. [Link]
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Patel, K. D., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1084-1095. [Link]
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An In-depth Technical Guide to 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization methods for the novel compound, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates from well-characterized, closely related analogs to offer a robust predictive profile. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This guide serves as a foundational resource for researchers interested in synthesizing and utilizing this promising, yet underexplored, intermediate for drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine and has emerged as a "privileged" structure in medicinal chemistry.[3] Its derivatives are known to exhibit a wide range of biological activities, including potent and selective inhibition of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[1][2] Notable drugs and clinical candidates incorporating this core structure underscore its therapeutic potential.
The subject of this guide, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, combines several key features that make it a highly valuable, albeit novel, building block:
-
A Reactive Chlorine Atom at the 4-position: This site is amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate potency and selectivity.
-
An Iodine Atom at the 3-position: This heavy halogen provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
-
An Amine Group at the 6-position: This group can participate in hydrogen bonding interactions within a protein's active site and can be further functionalized if necessary.
This unique combination of reactive sites makes it a versatile intermediate for the synthesis of compound libraries aimed at discovering novel therapeutic agents.[4]
Predicted Physicochemical Properties
| Property | Predicted Value for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Rationale / Comparison with Analogs |
| Molecular Formula | C₅H₃ClIN₅ | Derived from the pyrazolo[3,4-d]pyrimidine core with chloro, iodo, and amine substituents. |
| Molecular Weight | 295.47 g/mol | Calculated based on the molecular formula. This is higher than 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (169.57 g/mol ) due to the iodine atom.[5][6] |
| Appearance | Likely a yellow to off-white solid. | The 4-chloro analog is a yellow solid.[4] The 3-iodo analog is a white to off-white powder.[7] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF). | Similar to other heterocyclic compounds of this class.[7] |
| Melting Point | Predicted to be >200 °C (with decomposition). | Halogenated heterocyclic compounds often have high melting points. |
| Predicted LogP | ~1.5 - 2.5 | The addition of a bulky, lipophilic iodine atom will increase the LogP compared to the 4-chloro analog. |
| pKa | Two potential pKa values: one for the pyrazole N-H (~8-9) and one for the protonated amine (~3-4). | Based on typical values for similar heterocyclic amines. |
Proposed Synthesis and Characterization Workflow
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be logically approached from its non-iodinated precursor. The following workflow outlines a proposed synthetic route and the necessary analytical steps for confirmation.
Caption: Proposed synthesis and characterization workflow.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the iodination of pyrazolo[3,4-d]pyrimidines.[2][8]
Objective: To synthesize 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine via electrophilic iodination.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the starting material and reagents without interfering with the reaction.
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings.
-
Heating: Provides the necessary activation energy for the electrophilic substitution to occur at the C3 position of the pyrazole ring.
Detailed Experimental Protocol: Characterization
Objective: To confirm the identity, purity, and structure of the synthesized 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm and 280 nm.
-
Expected Outcome: A single major peak with >95% purity.
2. Structural Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ at approximately 296.93 (calculated for C₅H₄ClIN₅⁺). The isotopic pattern will be characteristic of a molecule containing one chlorine and one iodine atom.
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d₆.
-
¹H NMR:
-
A broad singlet corresponding to the NH₂ protons.
-
A broad singlet for the pyrazole N-H proton.
-
The absence of a signal for the H3 proton (which would be present in the starting material) is a key indicator of successful iodination.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the pyrazolo[3,4-d]pyrimidine core. The C3 carbon signal will be significantly shifted downfield due to the attachment of the iodine atom.
-
4. Functional Group Analysis by Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR).
-
Expected Peaks:
-
N-H stretching vibrations for the amine and pyrazole groups (typically in the range of 3100-3400 cm⁻¹).
-
C=N and C=C stretching vibrations of the heterocyclic rings (around 1500-1650 cm⁻¹).
-
Safety and Handling
-
Hazard Classification: Based on its analogs, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine should be handled as a hazardous substance. The 4-chloro analog is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5][6] The 3-iodo analog can cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[4][7]
Conclusion
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine represents a highly versatile and valuable, yet underexplored, intermediate in medicinal chemistry. Its dual reactive sites at the C3 and C4 positions provide a rich platform for the synthesis of diverse compound libraries. This guide offers a comprehensive, albeit predictive, overview of its physicochemical properties, a robust synthetic protocol, and a detailed characterization workflow. By providing this foundational knowledge, we aim to empower researchers to synthesize and utilize this promising building block in the quest for novel therapeutics.
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PubChem. (n.d.). 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology. Retrieved from [Link]
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An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a diverse array of protein kinases.[1][2][3] This structural motif is a bioisostere of adenine, the purine base in ATP, enabling it to competitively bind to the ATP-binding site of kinases, thereby modulating their activity.[2][4] Dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a highly successful class of therapeutics.[1][2] Prominent drugs like Ibrutinib, a pyrazolopyrimidine-based kinase inhibitor, underscore the clinical significance of this scaffold in treating B-cell cancers.[5][6]
This guide focuses on a specific, yet relatively unexplored derivative: 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This compound serves as a versatile intermediate for creating more complex bioactive molecules.[7] The presence of chloro and iodo substituents offers unique reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries.[7][8] The primary amino group provides an additional point for derivatization. Given the established anti-proliferative and kinase-inhibiting potential of the parent scaffold, a systematic in vitro screening of this specific analog is a critical first step in elucidating its therapeutic potential.
This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of preliminary data. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy to assess the compound's cytotoxic and potential kinase-inhibitory activities.
Part 1: Foundational Screening – Assessing General Cytotoxicity and Anti-Proliferative Effects
The initial phase of screening aims to answer a fundamental question: does the compound exert a biological effect on cancer cells? This is typically addressed by evaluating its impact on cell viability and proliferation. A positive result in this phase provides the justification for more detailed mechanistic studies.
The Rationale for Cytotoxicity Screening
Cytotoxicity screening is an essential first-pass filter in drug discovery.[9][10] It determines the concentration range at which a compound induces cell death or inhibits metabolic activity.[9] This data is crucial for calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will employ two widely-used colorimetric assays, the MTT and XTT assays, to provide a comprehensive initial assessment. These assays are well-suited for high-throughput screening due to their simplicity, speed, and cost-effectiveness.[11][12]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of our target compound.
Caption: General workflow for in vitro cytotoxicity assays.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method that measures cell viability based on mitochondrial reductase activity.[11] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of metabolically active cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
Detailed Protocol: XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay.[14] A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂, allowing the color to develop.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be tabulated to clearly present the IC50 values across different cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Experimental Value |
| A549 | Lung Carcinoma | MTT | 48 | Experimental Value |
| HCT-116 | Colorectal Carcinoma | XTT | 72 | Experimental Value |
| PC-3 | Prostate Cancer | XTT | 72 | Experimental Value |
A potent compound will exhibit low micromolar or even nanomolar IC50 values. The selectivity of the compound can be initially assessed by comparing its activity across different cancer cell lines and, ideally, against a non-cancerous cell line to determine a therapeutic window.[9]
Part 2: Mechanistic Elucidation – Investigating Kinase Inhibition
Given that the pyrazolo[3,4-d]pyrimidine scaffold is a well-established kinase inhibitor, a logical next step is to investigate whether 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine targets specific kinases. The Src family of non-receptor tyrosine kinases is a particularly relevant target, as they are frequently hyperactivated in various cancers and play crucial roles in cell proliferation, survival, and metastasis.[15][16]
Rationale for Targeting Src Kinase
The Src family kinases (SFKs) are key regulators of signaling pathways that control diverse cellular activities.[15] Their elevated expression and activity are common in many solid tumors, including those of the colon, breast, and lung.[1][15] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of Src kinase.[15][17] Therefore, an in vitro Src kinase inhibition assay is a highly relevant and targeted approach to begin understanding the mechanism of action of our compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for a cell-free kinase inhibition assay.
Caption: Workflow for a cell-free kinase inhibition assay.
Detailed Protocol: Src Kinase Inhibition Assay (Radiometric)
This protocol provides a framework for a radiometric assay, a highly sensitive method for measuring kinase activity. It quantifies the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a peptide substrate.[18]
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Src kinase, the peptide substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compound, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, at various concentrations (typically from a serial dilution in DMSO). Include a DMSO control.[18]
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.[18]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).[18]
-
Stopping the Reaction: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.[18]
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[18]
-
Detection: Measure the amount of incorporated radioactivity on the paper using a scintillation counter.[18]
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Data Presentation and Next Steps
The kinase inhibition data should be summarized in a table.
| Kinase Target | Assay Type | IC50 (µM) |
| c-Src | Radiometric | Experimental Value |
| Fyn | Radiometric | Experimental Value |
| Lck | Radiometric | Experimental Value |
A potent and selective inhibitor will show a low IC50 value for the target kinase (e.g., Src) and significantly higher IC50 values for other related kinases. If potent inhibition is observed, the next logical steps would involve:
-
Broader Kinase Profiling: Screening the compound against a larger panel of kinases to determine its selectivity profile.[19]
-
Cell-Based Target Engagement Assays: Confirming that the compound inhibits the target kinase within a cellular context (e.g., by Western blot analysis of downstream substrate phosphorylation).[20]
-
Cell Cycle Analysis: Investigating the compound's effect on cell cycle progression using flow cytometry to see if it induces arrest at a particular phase.[4][21]
Conclusion and Future Directions
This guide has outlined a structured and technically robust approach for the preliminary in vitro screening of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. The initial cytotoxicity screening provides essential data on the compound's anti-proliferative potency, while the targeted kinase inhibition assays offer the first glimpse into its potential mechanism of action.
The data generated from these initial studies will be pivotal in guiding the subsequent stages of drug discovery. A compound demonstrating potent anti-proliferative activity and selective inhibition of a cancer-relevant kinase like Src would be a highly promising lead candidate. Future efforts would then focus on structure-activity relationship (SAR) studies, lead optimization to improve potency and drug-like properties, and ultimately, in vivo evaluation in preclinical cancer models.[16][22] The journey from a preliminary screen to a potential therapeutic is long, but the foundational data gathered through these meticulous in vitro assays provide the essential map for that journey.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-kafaween, M. A., Youssif, B. G., & A-M, A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(23), 7323. [Link]
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Fayed, A. A., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
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Huang, H.-S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry, 244, 114841. [Link]
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Abdel-Ghani, T. M., & El-Sayed, M. A.-A. (2019). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1. [Link]
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Hassan, A. S., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 11(1), 1-19. [Link]
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Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(12), 14561-14574. [Link]
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G-Biosciences. (2018). MTT Assay for Cytotoxicity. Retrieved from [Link]
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Youssif, B. G., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 7(1), 1-15. [Link]
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Scott, E. M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1779-1799. [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]
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BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(1), 127-142. [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Schenone, S., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry, 50(22), 5464-5475. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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El-Damasy, D. A., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 145, 107228. [Link]
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Kumar, A., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(11), 2772. [Link]
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Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238. [Link]
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Scott, E. M., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2515-2533. [Link]
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Eldehna, W. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7013. [Link]
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InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]
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Condroski, K. R., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1046-1051. [Link]
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National Center for Biotechnology Information. (2021). Assay method for the antiproliferative activity of human galectin-9. In Glycoscience Protocols. Retrieved from [Link]
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Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]
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CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. In PubChem. Retrieved from [Link]
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El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2216-2231. [Link]
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Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
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Lee, J. Y., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
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Al-Heetimi, F. A. T., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Suzuki-Miyaura cross-coupling protocols for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Application Note: Orthogonal Functionalization and Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere of adenine in the development of kinase inhibitors (e.g., mTOR, FLT3) and metabolic modulators[1]. The intermediate 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1379343-90-4) is particularly valuable due to its dual halogenation, which allows for orthogonal, site-specific functionalization[2]. This guide provides field-validated protocols for the regioselective functionalization of this scaffold, emphasizing the causality behind catalyst selection, solvent systems, and reaction sequencing.
Mechanistic Rationale & Regioselectivity
When working with dihalogenated heterocycles, understanding the electronic environment is critical for predicting reactivity and ensuring high yields.
-
C4-Chlorine Reactivity : The C4 position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides[3].
-
C3-Iodine Reactivity : The C3 position resides on the relatively electron-rich pyrazole ring. However, the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the C-Cl bond, making it the kinetically favored site for oxidative addition by Palladium(0) species[4].
Causality in Workflow Design : While a direct chemoselective Suzuki coupling at C3 is theoretically possible, the highly electrophilic C4-Cl can undergo competing cross-coupling or hydrolysis under the basic aqueous conditions required for transmetalation. Therefore, the most robust, industry-standard strategy is a sequential approach: first, displace the C4-Cl via SNAr to passivate the pyrimidine ring, followed by Suzuki-Miyaura coupling at the C3-I position[3].
Orthogonal Functionalization Workflow
Orthogonal functionalization pathways for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Quantitative Data: Catalyst & Condition Screening
The choice of Palladium catalyst and base dictates the success of the C3-Suzuki coupling. The C3 position is sterically hindered by the adjacent C4-substituent and the pyrazole NH.
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Mechanistic Notes |
| PdCl₂[dppf]·CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O (3:1) | 85 | >90% | Optimal. The large bite angle of dppf facilitates reductive elimination at hindered sites[3]. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 65% | Moderate yield. Susceptible to protodeiodination side reactions[4]. |
| XPhos Pd G2 | K₂CO₃ | THF/H₂O (4:1) | 70 | 85% | Excellent for mild conditions; prevents degradation of sensitive functional groups. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 75% | Requires rigorous deoxygenation to prevent phosphine ligand oxidation. |
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Preparation Phase)
Objective: Displace the C4-chloride with an amine to generate the 3-iodo-N4-substituted intermediate, preventing unwanted side reactions during subsequent Pd-catalysis[3].
Materials :
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 equiv)
-
Primary or Secondary Amine (e.g., 33% methylamine in ethanol) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Absolute Ethanol (0.3 M relative to substrate)
Step-by-Step Methodology :
-
Reaction Setup : In a microwave-safe vial equipped with a magnetic stir bar, suspend the starting material in absolute ethanol.
-
Reagent Addition : Add the amine and DIPEA. The suspension may clear as the amine is added.
-
Heating : Seal the vial and heat in a microwave reactor at 100 °C for 2 hours. Alternatively, heat thermally at 80 °C for 12 hours[3].
-
In-Process Control (Self-Validation) : Monitor the reaction via LC-MS. The starting material [M+H]⁺ (m/z ~296) must completely disappear, replaced by the product mass (e.g., m/z ~291 for methylamine substitution). Causality: If starting material persists, the SNAr is incomplete; spike with an additional 0.5 equiv of amine to drive the reaction to completion.
-
Workup : Concentrate the crude mixture under reduced pressure. The crude product is typically of sufficient purity (>90%) to be used directly in the next step without further purification[3].
Protocol B: Suzuki-Miyaura Cross-Coupling at C3-I
Objective: Form a C-C bond at the C3 position using an aryl or heteroaryl boronic acid.
Materials :
-
C4-substituted 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine intermediate (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)
-
PdCl₂[dppf]·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane / Water (3:1 v/v)
Step-by-Step Methodology :
-
Preparation : Charge a Schlenk flask or microwave vial with the 3-iodo intermediate, boronic acid, and K₃PO₄.
-
Solvent Addition & Degassing (Critical Step) : Add the Dioxane/Water mixture. Degas the solution by sparging with inert gas (Argon or Nitrogen) for at least 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species and degrades the dppf ligand into phosphine oxides, permanently halting the catalytic cycle.
-
Catalyst Addition : Quickly add the PdCl₂[dppf]·CH₂Cl₂ catalyst under a positive pressure of Argon. Seal the vessel. Causality: The large bite angle of the dppf ligand (99°) accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered heterocyclic positions like C3.
-
Heating : Heat the reaction mixture to 85 °C for 1 hour in a microwave reactor, or 12 hours under conventional heating[3].
-
In-Process Control (Self-Validation) : Monitor the reaction via TLC (UV 254 nm). The C3-iodo intermediate typically appears as a dark, UV-active spot, whereas the cross-coupled product exhibits bright blue/green fluorescence under UV due to the extended conjugation. LC-MS should confirm the mass shift corresponding to the addition of the aryl group minus iodine (+Ar - 126 Da).
-
Workup & Purification :
-
Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (EtOAc).
-
Partition the filtrate with water and extract twice with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to afford the final C3, C4-disubstituted pyrazolo[3,4-d]pyrimidine.
-
References
-
Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." ACS Publications (Chemical Reviews), 2014. URL: [Link]
-
Uo, T., et al. "A Compound That Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer." AACR Journals (Cancer Research Communications), 2024. URL:[Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro pyrazolo[3,4-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-amino pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines.[1][2] This structural mimicry allows molecules based on this framework to interact with a wide array of biological targets, including protein kinases, which has led to their investigation in therapeutic areas such as oncology and inflammation.[1][2] The functionalization of the pyrazolo[3,4-d]pyrimidine ring system, particularly at the 4-position, is a critical strategy for modulating the pharmacological activity and selectivity of these compounds.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to a diverse range of 4-amino pyrazolo[3,4-d]pyrimidine derivatives from the corresponding 4-chloro precursors. This guide provides an in-depth exploration of the Buchwald-Hartwig amination on this specific scaffold, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, particularly with challenging substrates like chloro-heterocycles.[3][5]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloro pyrazolo[3,4-d]pyrimidine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-amino pyrazolo[3,4-d]pyrimidine product, regenerating the active Pd(0) catalyst.[4]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Reagents
-
Substrate: 4-chloro pyrazolo[3,4-d]pyrimidine derivative
-
Amine: Primary or secondary amine
-
Palladium Pre-catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst) is a good starting point for chloro-heterocycles.[6][7]
-
Ligand (if not using a pre-catalyst): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[8]
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are commonly used strong bases. For base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be employed.[8][9]
-
Solvent: Anhydrous and degassed toluene or 1,4-dioxane.[9]
-
Inert Gas: Argon or Nitrogen
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of 4-chloro pyrazolo[3,4-d]pyrimidine scaffolds. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-chloro pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino pyrazolo[3,4-d]pyrimidine.
Microwave-Assisted Protocol
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8][10][11]
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 4-chloro pyrazolo[3,4-d]pyrimidine (0.5 mmol, 1.0 equiv), XPhos Pd G3 (0.01 mmol, 2 mol%), and potassium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) and the amine (0.6 mmol, 1.2 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps described in the general protocol.
Substrate Scope and Optimization
The success of the Buchwald-Hartwig amination on the 4-chloro pyrazolo[3,4-d]pyrimidine scaffold can be influenced by the nature of the amine and any substituents on the pyrazolopyrimidine ring.
| Amine Type | Recommended Ligand | Typical Conditions | Expected Outcome |
| Primary Alkylamines | BrettPhos, RuPhos[12] | 80-100 °C, Toluene | Good to excellent yields. |
| Secondary Alkylamines | RuPhos, BrettPhos[12] | 90-110 °C, Toluene/Dioxane | Moderate to good yields, may require longer reaction times. |
| Primary Arylamines | XPhos, RuPhos[8] | 100-120 °C, Toluene/Dioxane | Good to excellent yields, electron-withdrawing groups on the aniline may require higher temperatures. |
| Secondary Arylamines | XPhos, BrettPhos[5] | 100-120 °C, Toluene/Dioxane | Can be challenging, may require higher catalyst loading and longer reaction times. |
Table 1: General guidance for ligand selection and reaction conditions based on amine type.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst (e.g., XPhos Pd G3) or ensure the Pd(0) source is of high quality.[6] |
| Inappropriate ligand | Screen different ligands. For chloro-heterocycles, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[8][12] | |
| Insufficiently strong base | Use a stronger base like NaOtBu or KOtBu. For base-sensitive substrates, try Cs₂CO₃ at a higher temperature.[9] | |
| Poor solvent quality | Use anhydrous and thoroughly degassed solvents. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature and/or catalyst loading. |
| Presence of water | Ensure all reagents and solvents are anhydrous. |
Table 2: Common troubleshooting strategies for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino pyrazolo[3,4-d]pyrimidine derivatives from their 4-chloro precursors. Careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The use of modern Buchwald pre-catalysts, such as XPhos Pd G3, and the application of microwave-assisted heating can further enhance the efficiency and scope of this important transformation, providing medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries for drug discovery.
References
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Szilágyi, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1336-1343. [Link]
-
El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026. [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]
-
Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(11), 4436-4455. [Link]
-
Kharitonov, A. V., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H - PMC. Molecules, 26(12), 3532. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 25(15), 3358. [Link]
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Gouasmia, A., et al. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(8), 843-849. [Link]
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Shavnya, A., et al. (2018). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Organic & Biomolecular Chemistry, 16(44), 8573-8583. [Link]
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Oliveira-Campos, A. M. F., et al. (2007). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]
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Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173-1178. [Link]
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Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 22(8), 6101-6106. [Link]
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Lee, J.-C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
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H.C. Starck GmbH. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
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Gomaa, A. M., & Ali, M. M. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(10), 104149. [Link]
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Davoodnia, A., et al. (2009). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 21(5), 3583-3587. [Link]
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Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 817-828. [Link]
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Application Note: Strategic Use of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine for the Synthesis of Next-Generation Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of a wide range of kinases.[3] This application note provides a comprehensive guide to the strategic utilization of a key intermediate, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine , in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, offering detailed protocols for its selective functionalization, and explain the chemical principles that make it an invaluable tool for drug discovery.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
Protein kinases are a major class of therapeutic targets, particularly in oncology.[4] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful strategy. The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine, a fundamental component of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[1] This scaffold's nitrogen-rich structure allows it to form bidentate hydrogen bonds with the kinase hinge region, a conserved structural element critical for inhibitor binding and potency.[3] By modifying the substitution pattern at various positions on the ring system, researchers can enhance potency, tune selectivity across the kinome, and optimize pharmacokinetic properties.[5][6]
The subject of this guide, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine , is a particularly powerful building block. Its design incorporates two distinct and orthogonally reactive halogen atoms, offering a platform for sequential, site-selective diversification.
Caption: Core structure and key reactive sites.
Principles of Orthogonal Synthesis
The primary advantage of this reagent lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Cl bond on an aromatic system. This allows for the selective activation of the C-I bond by a Pd(0) catalyst under milder conditions, leaving the C-Cl bond intact for subsequent transformations.[7] This predictable reactivity is the foundation for building molecular complexity in a controlled, stepwise manner.
A typical synthetic workflow leverages this principle:
-
Step 1 (C3-Functionalization): A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed at the highly reactive C3-iodo position.
-
Step 2 (C4-Functionalization): The chlorine atom at the C4 position is subsequently displaced via a nucleophilic aromatic substitution (SNAr) reaction, typically with a primary or secondary amine.[1]
Caption: General synthetic workflow diagram.
Experimental Protocols: C3-Iodo Functionalization
The C3-iodo position is ideal for introducing aryl, heteroaryl, or alkynyl groups that can probe deep into the ATP binding pocket or interact with solvent-front residues.[8] We present detailed protocols for two of the most robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Protocol: Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[7]
Causality Behind the Protocol:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective pre-catalyst that readily provides the active Pd(0) species.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Solvent: A mixture of a polar aprotic solvent (like Dioxane or DMF) and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-Dioxane and Water, to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrazolopyrimidine.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Reagent/Parameter | Typical Value/Condition | Purpose |
| Starting Material | 1.0 eq | Electrophilic partner |
| Boronic Acid | 1.1 - 1.5 eq | Nucleophilic partner |
| Palladium Catalyst | 0.02 - 0.05 eq | Catalyzes C-C bond formation |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | Activates boronic acid |
| Solvent | Dioxane/H₂O or DMF/H₂O | Dissolves reagents |
| Temperature | 80 - 110 °C | Provides activation energy |
| Atmosphere | Inert (N₂ or Ar) | Protects catalyst from oxidation |
Protocol: Sonogashira Coupling at the C3 Position
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the pyrazolopyrimidine and a terminal alkyne.[10] This is a powerful way to introduce a linear linker, which can be used to reach distant binding pockets.
Causality Behind the Protocol:
-
Dual Catalysis: The reaction employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (typically CuI).[11] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.[11]
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under inert atmosphere, add anhydrous solvent (e.g., DMF or THF) followed by the amine base (e.g., triethylamine, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. These reactions are often complete in 2-8 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Reagent/Parameter | Typical Value/Condition | Purpose |
| Starting Material | 1.0 eq | Electrophilic partner |
| Terminal Alkyne | 1.1 - 1.5 eq | Nucleophilic partner |
| Palladium Catalyst | 0.02 - 0.05 eq | Main cross-coupling catalyst |
| Copper(I) Co-catalyst | 0.05 - 0.2 eq | Forms reactive copper acetylide |
| Amine Base | 2.0 - 4.0 eq | Deprotonates alkyne, scavenges HX |
| Solvent | DMF, THF, or Amine | Dissolves reagents |
| Temperature | 25 - 60 °C | Mild conditions often suffice |
Experimental Protocol: C4-Chloro Functionalization
After successful C3-functionalization, the C4-chloro position becomes the target for introducing diversity elements that often interact with the ribose-binding pocket or solvent-exposed regions of the kinase.[1] This is typically achieved via Nucleophilic Aromatic Substitution (SNAr).
Causality Behind the Protocol:
-
Activation: The pyrimidine ring is an electron-deficient heterocycle, which makes the C4-chloro group susceptible to nucleophilic attack. The electron-withdrawing nature of the ring's nitrogen atoms facilitates the addition-elimination mechanism of SNAr.
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation.
-
Conditions: The reaction can often be performed with neat amine or in a polar solvent like ethanol, isopropanol, or DMF. Mild heating is usually sufficient to drive the reaction to completion.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a sealable reaction vial, dissolve the 3-substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine intermediate (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Amine Addition: Add the desired primary or secondary amine (2.0 - 5.0 eq). If the amine is a liquid, it can sometimes be used as the solvent.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 2-16 hours.
-
Work-up: Cool the reaction to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether. If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash chromatography or recrystallization to obtain the final kinase inhibitor.
Conclusion
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a purpose-built scaffold for the efficient and strategic synthesis of kinase inhibitors. Its orthogonal reactive sites allow for a controlled and modular approach to drug design, enabling the rapid generation of diverse chemical libraries. By following the principles and protocols outlined in this guide, researchers can effectively leverage this powerful intermediate to accelerate the discovery of novel and selective kinase inhibitors for a wide range of therapeutic applications.
References
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Hu, Y., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Ohara, K., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan. Available at: [Link]
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Dar, A.C., et al. (2010). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Li, J., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Gao, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]
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Gangar, C.P., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. Available at: [Link]
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Romo, D., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. Available at: [Link]
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Al-Sanea, M.M., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current Bioactive Compounds. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Kovács, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Molchanov, E.S., et al. (2023). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Available at: [Link]
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Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available at: [Link]
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Zhang, H., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Progress in Chemistry. Available at: [Link]
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Application Notes and Protocols for N-Alkylation of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
Authored by: a Senior Application Scientist
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in oncology. Its structural resemblance to adenine allows it to function as a "hinge-binding" motif for various protein kinases. Consequently, derivatives of this scaffold have been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and other key signaling proteins.
N-alkylation of the pyrazolo[3,4-d]pyrimidine core is a fundamental strategy for modulating the pharmacological properties of these molecules. The introduction of alkyl groups at specific nitrogen atoms can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability. However, the presence of multiple nucleophilic nitrogen atoms (N1, N2, N5, N7, and the exocyclic C6-amine) presents a significant challenge in achieving regioselective alkylation. This guide provides a detailed protocol and expert insights into performing N-alkylation of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, with a focus on controlling regioselectivity and ensuring reproducible outcomes.
Understanding the Core Challenge: Regioselectivity
The regiochemical outcome of the N-alkylation of a 1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex interplay of several factors:
-
Electronic Effects: The pyrazole and pyrimidine rings have distinct electronic properties. The N1 and N2 positions on the pyrazole ring are common sites for alkylation. The relative nucleophilicity of these nitrogens can be influenced by the substituent at the C4 position.
-
Steric Hindrance: Bulky substituents on the pyrazolopyrimidine core or the alkylating agent can sterically hinder approach to certain nitrogen atoms, thereby directing alkylation to less hindered positions.
-
Nature of the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) will deprotonate the most acidic proton, typically at the N1 position, leading to subsequent alkylation at this site. Weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), often result in a mixture of N1 and N2 isomers.
-
Solvent Effects: The polarity of the solvent can influence the solubility of the pyrazolopyrimidine salt and the reactivity of the nucleophile. Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed.
-
Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary alkyl halide) can also impact the site of alkylation.
The following diagram illustrates the potential sites for N-alkylation on the 1H-pyrazolo[3,4-d]pyrimidin-6-amine core.
Caption: Potential N-alkylation sites on the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold.
General Protocol for N-Alkylation
This protocol provides a generalized procedure for the N-alkylation of a 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative. It is essential to adapt the conditions based on the specific substrate and the desired regiochemical outcome.
Materials and Reagents
-
Substrate: 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative
-
Alkylating Agent: Alkyl halide (e.g., iodide, bromide), tosylate, or mesylate
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3)
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or anhydrous acetonitrile (MeCN)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH4Cl) or water
-
Extraction Solvent: Ethyl acetate (EtOAc) or dichloromethane (DCM)
-
Drying Agent: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Purification: Silica gel for column chromatography
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, standard glassware.
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation reaction.
Caption: General experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative (1.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Stir the mixture until the substrate is fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Deprotonation:
-
For NaH: Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
For K2CO3 or Cs2CO3: Add the base (2.0-3.0 eq) to the solution at room temperature.
-
-
Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight, and heating may be required depending on the reactivity of the alkylating agent.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH4Cl solution or water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired N-alkylated isomer(s).
-
Characterization: Characterize the purified product(s) by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm the structure and regiochemistry.
Key Considerations for Regioselective Synthesis
The choice of base and solvent is paramount in directing the alkylation to the desired nitrogen atom. The following table summarizes common conditions and their likely outcomes.
| Base | Solvent | Typical Temperature | Primary Site of Alkylation | Mechanistic Insight |
| NaH | DMF, THF | 0 °C to RT | N1 | A strong, non-nucleophilic base that irreversibly deprotonates the most acidic proton (N1-H), leading to the kinetically favored N1-anion, which then acts as the nucleophile. |
| K2CO3 | DMF, MeCN | RT to 80 °C | Mixture of N1 and N2 | A weaker base that establishes an equilibrium between the neutral pyrazolopyrimidine and its N1 and N2 anions. The product ratio can be influenced by temperature and reaction time. |
| Cs2CO3 | DMF, MeCN | RT to 80 °C | Often favors N2 | The larger cesium cation is thought to chelate with the pyrimidine ring, increasing the nucleophilicity of the N2 position, often leading to the thermodynamically more stable N2-alkylated product. |
Troubleshooting Common Issues
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Increase the reaction temperature or time if the starting material is unreactive.
-
Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide).
-
-
Mixture of Isomers:
-
If a single isomer is desired, careful selection of the base is crucial (e.g., NaH for N1 selectivity).
-
Purification by preparative HPLC may be necessary to separate closely eluting isomers.
-
If the isomers are inseparable, consider a different synthetic route that installs the alkyl group before the pyrazolopyrimidine ring formation.
-
-
No Reaction:
-
Confirm the activity of the base.
-
The alkylating agent may be too sterically hindered or unreactive.
-
The substrate may be poorly soluble in the chosen solvent.
-
Conclusion
The N-alkylation of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives is a versatile and powerful method for generating diverse libraries of compounds for drug discovery. A thorough understanding of the factors governing regioselectivity, particularly the choice of base and solvent, is essential for achieving the desired synthetic outcome. By carefully controlling the reaction conditions as outlined in this guide, researchers can effectively synthesize specific N-alkylated isomers and advance their research in medicinal chemistry.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
Application Note & Protocols: Strategic Design of Targeted Compound Libraries Using 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Introduction: The Power of a Privileged Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and biological relevance. As a bioisostere of adenine, it effectively mimics the hydrogen bonding interactions of ATP within the hinge region of numerous protein kinases, making it a foundational template for designing potent and selective inhibitors.[1][2] The success of this scaffold is exemplified by blockbuster drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[3][4]
This application note focuses on a particularly strategic building block: 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine . The true power of this reagent lies in its orthogonally reactive handles. The carbon-iodine bond at the C3 position is significantly more susceptible to palladium-catalyzed cross-coupling than the carbon-chlorine bond at C4.[5] Conversely, the C4-chloro group is primed for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. This differential reactivity enables a controlled, sequential approach to molecular diversification, making it an ideal starting point for the construction of large, targeted compound libraries for screening and structure-activity relationship (SAR) studies.[6][7]
This guide provides validated protocols and expert insights for leveraging this scaffold to build focused libraries, primarily targeting the kinome.
The Diversification Strategy: A Three-Pronged Approach
The 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold offers three primary points for diversification, each corresponding to a distinct region of a typical kinase ATP-binding pocket. A well-designed library will systematically explore chemical space at these positions to maximize the chances of identifying high-affinity ligands.
Caption: Diversification points on the pyrazolo[3,4-d]pyrimidine scaffold.
-
C3 Position (Iodo): This site is ideal for introducing a wide array of aryl, heteroaryl, or alkynyl groups via palladium-catalyzed reactions. Substituents here typically project towards the solvent-exposed region of the ATP pocket, allowing for significant structural variation to enhance potency and selectivity.
-
C4 Position (Chloro): Functionalization at this position, most commonly with amines, directly impacts the critical hinge-binding interactions. Varying the amine substituent is a proven strategy for tuning kinase selectivity and potency.[7][8]
-
N1 Position (Pyrazolo NH): Alkylation at this nitrogen can modulate key physicochemical properties such as solubility and cell permeability. It can also be used to introduce vectors for covalent inhibitors or probes.[3]
Experimental Protocols: Building the Library
The following protocols provide robust, validated methods for the sequential functionalization of the core scaffold. The strategy involves first diversifying the C3 position, creating a pool of intermediates, which are then subjected to diversification at the C4 position.
Protocol 1: C3-Position Diversification via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples the aryl iodide at C3 with a boronic acid or ester. Its broad functional group tolerance and the vast commercial availability of boronic acids make it the workhorse for this step. The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]
Detailed Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq, e.g., 295 mg, 1.0 mmol).
-
Add the desired aryl- or heteroarylboronic acid (1.2 eq, 1.2 mmol).
-
Add the base, potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq, 41 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-functionalized intermediate.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid | Product Structure (Example) | Typical Yield | Analytical Data (Expected M+H) |
| 1 | Phenylboronic acid | 6-Amino-4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 85% | 246.07 |
| 2 | 4-Methoxyphenylboronic acid | 6-Amino-4-chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 81% | 276.08 |
| 3 | Pyridin-3-ylboronic acid | 6-Amino-4-chloro-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine | 75% | 247.06 |
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and broad substrate scope, reliably coupling a wide range of electron-rich and electron-deficient boronic acids.
-
Base & Solvent: The K₂CO₃/Dioxane/H₂O system is a robust and general condition suitable for many Suzuki couplings, providing good solubility for both organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Protocol 2: C3-Position Diversification via Sonogashira Coupling
Principle: The Sonogashira reaction introduces a rigid alkyne linker at the C3 position by coupling the aryl iodide with a terminal alkyne. This is achieved using a dual-catalyst system of palladium and copper(I).[9][10] This method is invaluable for creating compounds that can probe deeper, narrow pockets or for use as handles for click chemistry.
Detailed Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq, 295 mg, 1.0 mmol).
-
Add the terminal alkyne (1.5 eq, 1.5 mmol).
-
Add the palladium catalyst, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq, 21 mg, 0.03 mmol).
-
Add the copper co-catalyst, Copper(I) iodide (CuI) (0.06 eq, 11 mg, 0.06 mmol).
-
Add degassed triethylamine (Et₃N) (5 mL) and degassed tetrahydrofuran (THF) (5 mL).
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Dual Catalyst: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.[11][12]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. THF is used as a co-solvent to ensure solubility of the starting material. Rigorous exclusion of oxygen is necessary to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 3: C4-Position Diversification via Buchwald-Hartwig Amination
Principle: Following C3-functionalization, the less reactive C4-chloro position is addressed. While SNAr can be effective with some amines, the Buchwald-Hartwig amination offers far greater scope and efficiency, particularly for less nucleophilic or sterically hindered amines.[13][14] This palladium-catalyzed C-N cross-coupling reaction is the gold standard for this transformation.
Detailed Step-by-Step Methodology:
-
To a dry microwave vial or Schlenk tube under an inert atmosphere, add the C3-substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine intermediate from Protocol 1 or 2 (1.0 eq, e.g., 245 mg, 1.0 mmol of the 3-phenyl intermediate).
-
Add the primary or secondary amine (1.5 eq, 1.5 mmol).
-
Add the base, sodium tert-butoxide (NaOtBu) (2.0 eq, 192 mg, 2.0 mmol).
-
In a separate vial, pre-mix the catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol) and the ligand, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 38 mg, 0.08 mmol) in the reaction solvent for 10 minutes.
-
Add the pre-mixed catalyst solution to the main reaction vial.
-
Add degassed anhydrous solvent such as toluene or 1,4-dioxane (4 mL).
-
Seal the vial and heat to 100-110 °C for 2-16 hours (microwave irradiation can significantly shorten reaction times).
-
Reaction Monitoring & Work-up: Follow steps 7-9 from Protocol 1.
-
Purification: Purify by flash column chromatography or preparative HPLC.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | C3-Intermediate | Amine | Typical Yield | Analytical Data (Expected M+H) |
| 1 | 3-Phenyl | Aniline | 78% | 303.14 |
| 2 | 3-Phenyl | Cyclopropylamine | 85% | 267.14 |
| 3 | 3-Phenyl | Morpholine | 90% | 297.15 |
Causality Behind Choices:
-
Ligand: Bulky, electron-rich biaryl phosphine ligands like XPhos are critical. They stabilize the monoligated Pd(0) species, promote the oxidative addition of the aryl chloride, and, most importantly, facilitate the challenging reductive elimination step that forms the C-N bond.[15][16]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases like carbonates are generally ineffective for coupling with aryl chlorides.[14]
Integrated Library Synthesis Workflow
The power of these orthogonal reactions is fully realized in a parallel synthesis format to rapidly generate a library of analogs.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. The proposed synthetic route involves the iodination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine using N-iodosuccinimide (NIS).
A logical workflow for troubleshooting common issues is presented below:
Preventing unwanted dehalogenation during pyrazolo[3,4-d]pyrimidine cross-coupling
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Cross-Coupling
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Unwanted dehalogenation is a common and frustrating side reaction that can significantly lower the yield of your desired product. This guide provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you minimize this side reaction and maximize your synthetic success.
Troubleshooting Guide: Minimizing Unwanted Dehalogenation
Unwanted dehalogenation during cross-coupling reactions on the pyrazolo[3,4-d]pyrimidine scaffold is a frequent challenge. This side reaction, where the halogen atom is replaced by a hydrogen atom, is often mechanistically linked to the catalytic cycle of the cross-coupling reaction itself. Understanding the root causes is the first step toward effective troubleshooting.
Issue 1: Significant Dehalogenation Observed by LC-MS
Primary Suspects: Catalyst system (palladium source and ligand), base, and temperature.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium precursor and, more importantly, the ligand can have a profound impact on the relative rates of productive cross-coupling versus dehalogenation.
-
Ligand Choice: Electron-rich and sterically hindered phosphine ligands can promote the desired reductive elimination step over competing side reactions. For Suzuki couplings, consider using ligands such as SPhos or XPhos, which have been shown to be effective in similar heterocyclic systems. For Buchwald-Hartwig aminations, ligands like BrettPhos or RuPhos are often good starting points.
-
Catalyst Loading: While counterintuitive, lowering the catalyst loading can sometimes reduce dehalogenation. High catalyst concentrations can lead to an increased rate of side reactions.
-
-
Re-evaluate the Base: The strength and nature of the base are critical.
-
Weaker Bases: Strong bases, particularly in the presence of protic solvents or impurities, can promote hydrodehalogenation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.
-
Base Equivalents: Use the minimum number of base equivalents necessary to drive the reaction to completion. A common starting point is 2-3 equivalents.
-
-
Optimize Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.
-
Lower the Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it in 10-15 °C increments. While this may slow down the reaction rate, it can significantly suppress the dehalogenation pathway. Monitor the reaction progress carefully by LC-MS to find the optimal balance between reaction time and yield.
-
Frequently Asked Questions (FAQs)
Q1: Why is my 4-chloro-1H-pyrazolo[3,4-d]pyrimidine particularly susceptible to dehalogenation?
The 4-position of the pyrazolo[3,4-d]pyrimidine nucleus is electron-deficient, which makes it highly activated towards nucleophilic attack, including the initial oxidative addition step in a palladium-catalyzed cross-coupling reaction. However, this inherent reactivity also makes the C-X bond more susceptible to cleavage through undesired pathways. The stability of the resulting pyrazolopyrimidinyl anion can also play a role in promoting dehalogenation.
Q2: I'm observing dehalogenation even before adding my coupling partner. What could be the cause?
This suggests a direct reaction with the solvent, base, or impurities.
-
Solvent Choice: If you are using a protic solvent (e.g., alcohols), it can act as a proton source for the dehalogenation. Ensure your solvent is anhydrous. Consider switching to aprotic solvents like dioxane, toluene, or DMF.
-
Base-Mediated Decomposition: The combination of a strong base and certain solvents at elevated temperatures can lead to decomposition pathways that result in dehalogenation.
-
Water Content: Rigorously dry all reagents and solvents. Water can act as a proton source and facilitate hydrodehalogenation.
Q3: Can the nature of the protecting group on the pyrazole nitrogen influence dehalogenation?
Absolutely. The electronic nature of the protecting group can modulate the electron density of the heterocyclic core.
-
Electron-Withdrawing Groups (EWGs): Protecting groups like a p-toluenesulfonyl (Ts) group can further decrease the electron density of the ring system, potentially making the C-X bond more labile.
-
Electron-Donating Groups (EDGs): While less common, EDGs could potentially stabilize the C-X bond, though their impact on the desired cross-coupling must also be considered.
-
Steric Hindrance: Bulky protecting groups near the reaction center can influence the approach of the catalyst and coupling partners, sometimes favoring desired pathways.
Q4: I've tried optimizing my conditions with limited success. Are there any alternative coupling strategies?
If traditional palladium-catalyzed methods are problematic, consider alternative strategies:
-
Nickel Catalysis: Nickel catalysts can sometimes offer different selectivity profiles and may be less prone to dehalogenation in specific cases.
-
Direct C-H Activation: If your substrate allows, exploring direct C-H activation strategies could bypass the need for a halogenated starting material altogether, though this requires significant methodological development.
Validated Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol is a starting point and may require optimization for your specific substrate.
Reagents and Materials:
-
4-Chloro-1H-pyrazolo[3,a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the point at which unwanted dehalogenation can occur.
Caption: Competing pathways in a cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a systematic approach to troubleshooting dehalogenation.
Caption: A decision tree for troubleshooting dehalogenation.
Summary of Recommended Condition Modifications
| Parameter | Standard Condition | Modified Condition to Reduce Dehalogenation | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, BrettPhos | Electron-rich, bulky ligands promote reductive elimination. |
| Base | NaOH, K₂CO₃ | K₃PO₄, Cs₂CO₃, TEA, DIPEA | Milder bases reduce the rate of base-mediated dehalogenation. |
| Temperature | 80-110 °C | 50-80 °C | Lower temperatures disfavor the dehalogenation side reaction. |
| Solvent | Protic or wet solvents | Anhydrous aprotic solvents (Dioxane, Toluene) | Prevents the solvent from acting as a proton source. |
References
-
Title: The crucial role of the base in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions: a micro-review Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances and applications of pyrazolo[3,4-d]pyrimidines in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)aryl Halides with (Hetero)aryl Boronic Acids Source: Chemical Reviews URL: [Link]
Optimizing palladium catalyst loading for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine reactions
Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed functionalization of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine .
This highly functionalized dihaloheterocycle presents a unique optimization landscape. The core strategy relies on exploiting the bond dissociation energy differential between the C3–I bond and the C4–Cl bond to achieve regioselective cross-coupling[1]. However, the presence of an unprotected 1H-pyrazole nitrogen and a 6-amine group introduces significant risks of catalyst poisoning and off-target coordination. This guide provides field-proven protocols, quantitative benchmarks, and troubleshooting architectures to optimize your palladium loading and maximize yield.
Mechanistic Workflow for Catalyst Optimization
The following diagram illustrates the logical progression for optimizing palladium loading while preserving C3-regioselectivity and preventing catalyst deactivation.
Workflow for optimizing Pd loading in dihaloheterocycle cross-coupling.
Quantitative Data: Catalyst Loading vs. Reaction Efficiency
Optimizing catalyst loading is not merely an economic exercise; it directly impacts reaction kinetics and byproduct formation[2]. Excess palladium often leads to homocoupling and palladium black precipitation, while insufficient loading results in stalled reactions due to the coordinating nature of the 6-amine.
Table 1: Optimization of Pd Loading for C3-Regioselective Suzuki Coupling (Substrate: N1-Trityl protected 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine with phenylboronic acid, K2CO3, 1,4-Dioxane/H2O, 80 °C)
| Catalyst Loading | Catalyst System | Yield (%) | Regioselectivity (C3:C4) | Mechanistic Observation / Causality |
| 5.0 mol % | Pd(PPh₃)₄ | 82% | >95:5 | High cost; significant Pd black formation due to excess Pd(0) aggregation. |
| 2.0 mol % | Pd(dppf)Cl₂ | 94% | >99:1 | Optimal balance; bidentate dppf ligand prevents Pd aggregation and deactivation. |
| 1.0 mol % | Pd(OAc)₂ / XPhos | 91% | >99:1 | Highly active system; bulky ligand facilitates rapid oxidative addition at C3. |
| 0.1 mol % | Pd(OAc)₂ / XPhos | 35% | N/A | Incomplete conversion; catalyst poisoned by the unprotected 6-amine group. |
Step-by-Step Methodology: Regioselective C3 Suzuki-Miyaura Coupling
To ensure a self-validating system, the following protocol incorporates N1-protection, which is strictly required to prevent the acidic pyrazole proton from interfering with the base and to block off-target coordination[3].
Phase 1: Substrate Protection (N1-Tritylation)
-
Dissolve 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add K₂CO₃ (2.0 eq) and cool the suspension to 0 °C.
-
Slowly add Trityl chloride (Trt-Cl, 1.1 eq) and stir at room temperature for 16 hours[3].
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the N1-protected intermediate.
Phase 2: Optimized Cross-Coupling (2.0 mol% Pd Loading)
-
Preparation: In an oven-dried Schlenk tube, add the N1-protected substrate (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 eq, 2.0 mol%). Causality Note: A 2 mol% loading of a bidentate catalyst provides a robust catalytic cycle without oversaturating the solution, mitigating Pd black formation[2].
-
Degassing: Seal the tube, evacuate, and backfill with ultra-pure Argon (repeat 3x).
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor strictly via LC-MS to prevent over-coupling at the C4 position.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure.
Troubleshooting Guide
Issue 1: I am observing coupling at both the C3 and C4 positions (loss of regioselectivity).
-
Causality: The C3–I bond undergoes oxidative addition significantly faster than the C4–Cl bond[1]. However, if the reaction temperature is too high (>90 °C) or if excess equivalents of boronic acid/catalyst are used, the active Pd(0) species will proceed to activate the C4–Cl bond once the C3 position is consumed.
-
Resolution: Strictly limit the boronic acid to 1.05–1.1 equivalents. Reduce the reaction temperature to 70–80 °C and halt the reaction immediately upon consumption of the starting material.
Issue 2: The reaction stalls at ~40% conversion, and a black precipitate forms.
-
Causality: Palladium black is inactive, aggregated Pd(0). This occurs when the rate of reductive elimination outpaces oxidative addition, leaving naked Pd(0) that clumps together[4]. It is exacerbated by the coordinating nature of the 6-amine group on the pyrazolopyrimidine scaffold, which can strip ligands from the metal center.
-
Resolution: Do not increase the palladium loading; this will only create more precipitate. Instead, switch to a more sterically demanding, electron-rich ligand system (e.g., Pd(OAc)₂ with XPhos or SPhos) and ensure rigorous solvent degassing[4].
Issue 3: High levels of dehalogenation (reduction) of the C3-Iodo group.
-
Causality: Dehalogenation occurs when a hydride source (often from the solvent, such as primary/secondary alcohols, or moisture) outcompetes the transmetalation step[4].
-
Resolution: Ensure the 1,4-Dioxane is peroxide-free and strictly anhydrous prior to mixing with the required aqueous base. Switch from a carbonate base to a phosphate base (e.g., K₃PO₄) to accelerate the transmetalation step relative to the background reduction pathway.
Frequently Asked Questions (FAQs)
Q: Can I optimize the catalyst loading down to the parts-per-million (ppm) level for this scaffold? A: While ppm-level loading is achievable for simple aryl halides, the 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold contains multiple Lewis basic nitrogen atoms (N1, N2, N5, N7, and the 6-amine). These heteroatoms act as competitive ligands for Pd(0). Dropping the loading below 0.5 mol% typically results in catalyst sequestration and reaction failure unless highly specialized, bulky Buchwald ligands are utilized.
Q: Is it absolutely necessary to protect the N1-pyrazole proton? A: Yes. The 1H-pyrazole proton is relatively acidic. Under the basic conditions required for Suzuki or Sonogashira couplings, it will deprotonate, forming an electron-rich pyrazolide anion. This anion strongly coordinates to palladium, poisoning the catalyst and drastically reducing the turnover number (TON). Trityl (Trt) or Tetrahydropyranyl (THP) are the recommended protecting groups[3].
Q: Why use Pd(dppf)Cl₂ instead of the classic Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a Pd(0) complex that is highly sensitive to oxidation and often requires a 5–10 mol% loading to maintain an active catalytic cycle. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst with a bidentate ligand. The bite angle of dppf enforces a geometry that accelerates reductive elimination while preventing the formation of inactive Pd-dimers, allowing you to optimize the loading down to 1–2 mol%[2].
References
-
Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PubMed Central (NIH) URL:[Link]
-
Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: MDPI URL:[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Challenges at the 3-Iodo Position of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for researchers working with 3-iodo-pyrazolo[3,4-d]pyrimidines. This guide is designed to provide practical, field-proven insights into overcoming the common challenge of steric hindrance at the 3-position of this versatile scaffold. As a structural analog of purines, pyrazolo[3,4-d]pyrimidines are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][2][3] Functionalization at the C3 position is often crucial for modulating biological activity, yet the steric environment of this position can present significant synthetic hurdles.[2] This guide offers troubleshooting strategies and in-depth FAQs to help you navigate these challenges effectively.
Troubleshooting Guide: Overcoming Reaction Barriers
This section addresses specific issues you may encounter during the synthesis and functionalization of 3-iodo-pyrazolo[3,4-d]pyrimidines, with a focus on mitigating steric hindrance.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Root Cause Analysis:
Steric hindrance around the 3-iodo position can impede the approach of the palladium catalyst, preventing efficient oxidative addition, which is a critical step in the catalytic cycle. Bulky substituents on the pyrazolo[3,4-d]pyrimidine core or the coupling partner can exacerbate this issue. Catalyst deactivation, where the nitrogen atoms of the pyrimidine ring coordinate to the palladium center, can also contribute to low yields.[4]
Solutions & Protocols:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.[4]
-
Recommendation: Switch to Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a more open coordination sphere around the palladium center, accommodating sterically demanding substrates.
-
Protocol: General Suzuki-Miyaura Coupling with a Buchwald Ligand
-
To a dry Schlenk tube, add the 3-iodo-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the Buchwald ligand (4-10 mol%).
-
Add a dry, degassed solvent (e.g., 1,4-dioxane, toluene, or THF).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Purify by column chromatography.[5]
-
-
-
Catalyst System: Consider using a more active catalyst system or a different metal.
-
Recommendation: Nickel catalysts can sometimes be more effective than palladium for sterically hindered couplings.[4] Alternatively, using a palladium(II) precatalyst with a custom ligand can enhance reactivity.[4]
-
Experimental Tip: Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and ligands to identify the optimal combination for your specific substrate.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted organic synthesis (MAOS) can be particularly effective in reducing reaction times and improving yields for sterically hindered transformations.[2][6]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like DMF or DMA are often effective.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding steric hindrance at the 3-iodo position of pyrazolo[3,4-d]pyrimidines.
Q1: Why is the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold prone to steric hindrance?
The 3-position is flanked by the pyrazole and pyrimidine rings, creating a congested environment. Substituents at the N1 or N2 positions of the pyrazole ring and the 4-position of the pyrimidine ring can further crowd the 3-position, making it difficult for bulky reagents or catalysts to access the iodo substituent.
Q2: How does N-alkylation of the pyrazole ring affect reactivity at the 3-position?
N-alkylation is a common strategy to improve the solubility and biological activity of pyrazolo[3,4-d]pyrimidines.[8] However, the position of the alkyl group (N1 vs. N2) can significantly impact the steric environment of the 3-position. An alkyl group at the N1 position will generally exert more steric hindrance at the C3 position compared to an alkyl group at the N2 position. The regioselectivity of N-alkylation can often be controlled by the choice of solvent and base.[9][10] For instance, using THF as a solvent often favors N2 alkylation, while DMSO can promote N1 alkylation.[9]
Q3: Are there alternative synthetic strategies to introduce substituents at the 3-position that are less sensitive to steric effects?
Yes, if cross-coupling reactions with a 3-iodo precursor are proving difficult, consider alternative approaches:
-
Direct C-H Arylation: This method avoids the pre-functionalization step of introducing an iodine atom. Palladium-catalyzed direct C-H arylation can be a powerful tool for forming C-C bonds, though it may require significant optimization to achieve the desired regioselectivity.[7]
-
Synthesis from a Substituted Pyrazole: Instead of functionalizing the pyrazolo[3,4-d]pyrimidine core at a late stage, it can be more effective to construct the heterocyclic system from a pyrazole precursor that already contains the desired substituent at the corresponding position.[2] This "bottom-up" approach can circumvent the challenges of sterically hindered couplings.
Visualization of Key Concepts
Diagram 1: Impact of Ligand Size on Catalyst Accessibility
Caption: Bulky ligands can improve catalyst accessibility to sterically hindered substrates.
Diagram 2: Alternative Synthetic Strategies
Caption: Convergent synthesis can bypass challenging late-stage functionalizations.
Data Summary
The following table provides a general overview of reaction conditions that can be modulated to address steric hindrance in cross-coupling reactions.
| Parameter | Standard Conditions | Recommended for Steric Hindrance | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with Buchwald ligands, Ni catalysts | Increased activity and accessibility |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Creates a more open coordination sphere |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can facilitate catalyst turnover |
| Solvent | Dioxane/H₂O, THF | Dioxane, Toluene, DMF, DMA | Aprotic polar solvents can improve solubility and stability |
| Temperature | 80-100 °C | 100-140 °C (or Microwave) | Overcomes activation energy barrier |
References
- Benchchem.
-
ResearchGate. Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][5][9]Triazolo[2][11]pyridines and Related Deaza-Compounds.
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Benchchem.
- ACS Publications. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
- PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Comptes Rendus de l'Académie des Sciences.
- Taylor & Francis Online.
- PubMed. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties.
- PubMed.
- ResearchGate. Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine.
- PMC.
- MDPI.
- ResearchGate. Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF.
- Optimisation of pyrazolo[3,4-d]pyrimidines for the development of
- RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- PMC.
- ResearchGate.
- Organic Chemistry Portal. Pyrimidine synthesis.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ....
- Reddit. Sonogashira coupling : r/Chempros.
- ResearchGate.
- PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489.
- PMC. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. 39pfLQI=)
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Functionalization of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of its substitution chemistry and minimize the formation of common side products. As a structural analog of purines, this pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, making its precise functionalization a critical task.[1][2][3]
Section 1: Understanding the Reactivity Landscape
The key to minimizing side products is to understand the inherent electronic and steric properties of the starting material. The 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine molecule possesses two distinct electrophilic centers ripe for substitution: the iodine at the C3 position and the chlorine at the C4 position.
-
C3-Iodo Position: This site is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it the preferred site for oxidative addition to a Palladium(0) catalyst.[4] This preferential reactivity is the cornerstone of achieving regioselectivity.
-
C4-Chloro Position: The chlorine at C4 is attached to an electron-deficient pyrimidine ring. This electronic arrangement activates the position for two primary reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, particularly amines, can displace the chloride, often facilitated by heat.[1][5][6]
-
Palladium-Catalyzed Cross-Coupling: While less reactive than the C3-iodo site, this position can be engaged in cross-coupling reactions, typically under more forcing conditions or after the C3 position has already reacted.[7]
-
The primary challenge is to exploit this reactivity difference to achieve selective monosubstitution at either C3 or C4, or to perform a controlled sequential disubstitution, while avoiding common pitfalls.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during substitution reactions in a direct question-and-answer format.
Problem 1: My Suzuki-Miyaura coupling is not regioselective. I'm getting a mixture of products at both the C3 and C4 positions.
-
Possible Causes:
-
Overly Active Catalyst System: Modern, highly active phosphine ligands (e.g., SPhos, XPhos) combined with strong palladium sources (e.g., Pd₂(dba)₃) can be reactive enough to activate the C4-chloro bond, especially at elevated temperatures.[8]
-
High Reaction Temperature: Increased thermal energy can overcome the activation barrier for the less reactive C4-chloro position.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the C3-iodo substitution is complete provides the opportunity for the slower C4-chloro substitution to occur.
-
-
Solutions & Optimization Strategies:
| Parameter | Standard Approach (High Activity) | Optimized for C3-Selectivity | Rationale |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a well-defined, less reactive Pd(0) source, favoring the more facile C-I bond cleavage.[9] |
| Ligand | Buchwald ligands (XPhos, SPhos) | PPh₃ (if not using Pd(PPh₃)₄) | Triphenylphosphine is a less electron-rich and bulkier ligand, reducing catalyst reactivity. |
| Base | K₃PO₄, Cs₂CO₃ | Na₂CO₃, K₂CO₃ | Weaker bases are sufficient to promote transmetalation for the C3-iodo coupling without aggressively promoting side reactions.[10] |
| Temperature | 100-120 °C | 60-80 °C | Use the minimum temperature required to drive the C3 substitution to completion. |
| Monitoring | Endpoint analysis | TLC or LC-MS monitoring every 30-60 mins | Stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at C4. |
Problem 2: I'm observing significant hydrodehalogenation, where the iodo or chloro group is replaced by hydrogen.
-
Possible Causes:
-
Water in Reaction: Traces of water can lead to protodeboronation of the boronic acid reagent in Suzuki couplings, which can be a source of protons.[7] More generally, water can participate in side reactions with catalytic intermediates.
-
Beta-Hydride Elimination: This is a known side reaction in Buchwald-Hartwig aminations and other cross-couplings, where a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to give the dehalogenated product.[11]
-
Base-Promoted Decomposition: Certain bases can promote decomposition pathways that generate hydride sources.
-
-
Solutions & Optimization Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous, and degassed solvents.
-
Degas Thoroughly: Remove all dissolved oxygen, which can degrade catalysts and reagents, by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Choice of Base: For Suzuki reactions, using powdered, anhydrous KF can sometimes mitigate this issue as it is less basic than carbonate bases.[10]
-
Ligand Choice: Sterically hindered ligands can sometimes suppress pathways leading to dehalogenation by preventing the formation of certain intermediates.
-
Problem 3: My reaction has stalled. I'm getting low conversion in a Buchwald-Hartwig amination at the C3 position.
-
Possible Causes:
-
Catalyst Inhibition: The nitrogen atoms of the pyrazolopyrimidine ring system or the C6-amino group can coordinate to the palladium center, acting as a catalyst poison and preventing the catalytic cycle from proceeding.[7]
-
Incorrect Base: The pKa of the amine nucleophile must be considered. The base must be strong enough to deprotonate the amine (or the resulting ammonium salt after oxidative addition) but not so strong that it causes degradation.
-
Inactive Catalyst: The Pd(0) active catalyst may not have been generated efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
-
Solutions & Optimization Strategies:
-
Use Specialized Ligands: Employ electron-rich, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are specifically designed to promote reductive elimination from electron-rich metal centers and are more resistant to inhibition by nitrogen-containing heterocycles.[8][12]
-
Select an Appropriate Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.[13] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be required, though often with higher temperatures.[14]
-
Use a Pre-catalyst: Using a well-defined Pd(II) precatalyst (e.g., an SPhos or XPhos precatalyst) can ensure reliable generation of the active Pd(0) species, leading to more reproducible results.[8]
-
Problem 4: I'm trying to perform a nucleophilic aromatic substitution (SNAr) with an amine at C4, but the reaction is not working.
-
Possible Causes:
-
Insufficient Temperature: SNAr reactions on chloro-pyrimidines often require significant thermal energy to overcome the activation barrier of forming the Meisenheimer complex intermediate.[6]
-
Nucleophile is too weak: The nucleophilicity of the incoming amine is a critical factor.
-
Solvent Choice: The reaction proceeds through a charged intermediate, which is stabilized by polar aprotic solvents.
-
-
Solutions & Optimization Strategies:
-
Increase Temperature: Refluxing in solvents like ethanol, isopropanol, or DMF is common. For very unreactive nucleophiles, temperatures up to 150 °C in a sealed vessel may be necessary.[1]
-
Solvent: Switch to a polar aprotic solvent like DMF or DMSO to help stabilize the charged intermediate.
-
Add a Base (Optional): While the amine can act as its own base, adding a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) can help to scavenge the HCl byproduct and drive the reaction to completion.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which position should I target first for a sequential disubstitution?
-
A1: Always target the C3-Iodo position first. Its significantly higher reactivity in palladium-catalyzed cross-coupling allows for clean, selective monosubstitution under mild conditions.[4] Once the C3 position is functionalized, you can then employ more forcing conditions or a different reaction class (like SNAr) to modify the C4-Chloro position.
-
-
Q2: What are the best general starting conditions for a selective Suzuki coupling at the C3 position?
-
Q3: Can I perform an SNAr at C4 without touching the C3-iodo group?
-
A3: Yes, this is a highly effective strategy. The conditions for SNAr (typically heating an amine in a protic or polar aprotic solvent) do not typically affect the C3-iodo bond, which requires a metal catalyst to react. This orthogonal reactivity is a powerful tool for library synthesis.
-
-
Q4: How do I definitively confirm the regiochemistry of my product?
-
A4: While 1D ¹H NMR can provide clues, the most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton on the pyrazole ring (H1) and the newly substituted carbon at C3, or a lack thereof if substitution occurred at C4. Nuclear Overhauser Effect (NOE) experiments can also show spatial relationships between protons on the new substituent and protons on the core scaffold. X-ray crystallography provides the ultimate, unambiguous proof of structure.
-
Section 4: Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol is optimized for high selectivity towards the C3 position.
-
Reagents & Materials:
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, Argon/Nitrogen line
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrazolopyrimidine, arylboronic acid, and sodium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete in 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
This protocol describes a typical amination at the C4 position, leaving the C3-iodo group intact.
-
Reagents & Materials:
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
Primary or Secondary Amine (2.0-3.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sealed reaction vial
-
-
Procedure:
-
In a sealable reaction vial, dissolve the pyrazolopyrimidine in the chosen solvent (e.g., ethanol).
-
Add the amine nucleophile.
-
Seal the vial tightly and heat the reaction mixture to 80-120 °C.
-
Stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography.
-
Section 5: Visualizing the Troubleshooting Workflow
A logical workflow can streamline the process of diagnosing and solving experimental issues.
References
-
ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF. Retrieved from [Link]
-
MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ProQuest. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]
-
MDPI. (2022). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC. Retrieved from [Link]
-
RSC Publishing. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. PMC. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Retrieved from [Link]
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
-
ResearchGate. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
TSI Journals. (n.d.). The Chemistry of Pyrazolopyrimidines and their Applications. Retrieved from [Link]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
-
PMC. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
Elsevier. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Key Pyrazolo[3,4-d]pyrimidine Intermediates: 4-Chloro-3-iodo-6-amino vs. 4,6-Dichloro Derivatives
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous pharmacologically active compounds, including kinase inhibitors for oncology and anti-inflammatory applications.[1][2][3][4] Its structural similarity to adenine allows it to function as a versatile hinge-binding motif in the ATP-binding pocket of many enzymes.[1][4] The strategic functionalization of this core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of two critical building blocks for the synthesis of pyrazolo[3,4-d]pyrimidine libraries: 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine . We will dissect their structural and electronic differences to rationalize their distinct reactivity profiles in key synthetic transformations, providing researchers with the insights needed to make informed decisions in their synthetic design and accelerate the development of novel therapeutics.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of these two scaffolds is dictated by the nature and position of their substituents on the electron-deficient pyrazolo[3,4-d]pyrimidine core.
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: This molecule features two chloro-substituents at the C4 and C6 positions of the pyrimidine ring. The chlorine atoms are inductively electron-withdrawing, significantly activating these positions for nucleophilic aromatic substitution (SNAr). The C4 position is generally reported to be more electrophilic and thus more susceptible to nucleophilic attack than the C6 position, allowing for regioselective functionalization under controlled conditions.[1]
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This derivative presents a more complex reactivity profile.
-
C4-Cl: The chlorine at C4 remains a viable site for SNAr. However, the potent electron-donating effect of the amino group at the C6 position reduces the electrophilicity of the pyrimidine ring, rendering the C4-Cl less reactive towards nucleophiles compared to its counterpart in the dichloro analog.
-
C3-I: The iodo-substituent on the electron-rich pyrazole ring is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond.[5][6] This provides an orthogonal handle for C-C and C-N bond formation.
-
Below is a diagram illustrating the key reactivity sites on each molecule.
Caption: Structural comparison and primary sites of reactivity.
Comparative Reactivity in Key Transformations
The choice between these two starting materials fundamentally depends on the desired synthetic outcome. One scaffold excels in sequential nucleophilic substitutions, while the other is tailored for selective cross-coupling followed by substitution.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the hallmark reaction for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine . The two activated chlorine atoms can be displaced sequentially by a variety of nucleophiles, including amines, alcohols, and thiols.
Regioselectivity: The C4 position is the more electrophilic site and will typically react first under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times). This allows for the synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines with different substituents by a two-step, one-pot procedure.[1] Driving the reaction with excess nucleophile and higher temperatures will lead to disubstitution.
In contrast, the C4-Cl on 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is less reactive in SNAr reactions due to the electron-donating nature of the C6-amino group. While substitution is achievable, it often requires more forcing conditions (higher temperatures, stronger bases) than with the dichloro analog. This decreased reactivity can be synthetically advantageous, allowing for selective manipulation of the C3-iodo position without disturbing the C4-chloro.
| Feature | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
| Primary SNAr Site | C4 (most reactive), then C6 | C4 |
| Relative Reactivity | High | Moderate to Low |
| Key Advantage | Facile sequential disubstitution with different nucleophiles. | C4-Cl is stable under conditions for C3 cross-coupling. |
| Typical Conditions | Room temperature to refluxing ethanol/THF.[1][2] | Often requires higher temperatures or stronger bases. |
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant point of divergence between the two scaffolds.
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is an ideal substrate for selective cross-coupling. The C-I bond is the established reactive site for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, leaving the C4-Cl and C6-NH2 untouched.[7] This chemoselectivity is crucial for building molecular complexity at the C3 position, a common strategy in kinase inhibitor design.[8][9]
Conversely, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a poor substrate for standard cross-coupling reactions. The C-Cl bond is significantly stronger than C-Br or C-I bonds, and its oxidative addition to palladium(0) is often the rate-limiting and most challenging step.[5][10] While coupling of aryl chlorides is possible, it typically requires specialized, highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and more forcing conditions, which may not be compatible with other functional groups.
| Feature | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
| Primary Site | N/A (generally unreactive) | C3-I |
| Relative Reactivity | Very Low | High |
| Key Advantage | - | Chemoselective functionalization of the pyrazole ring. |
| Common Reactions | - | Suzuki, Sonogashira, Buchwald-Hartwig, Heck.[7][8][9] |
Synthetic Strategy Decision Framework
The choice of starting material is a critical decision point in any synthetic campaign. The following diagram provides a logical framework for selecting the appropriate scaffold based on the desired target structure.
Caption: Decision tree for selecting the optimal pyrazolo[3,4-d]pyrimidine starting material.
Experimental Protocols
To provide a practical context, the following are representative, validated protocols for key transformations of each scaffold. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Regioselective Monosubstitution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the selective reaction of an amine at the C4 position, a common first step in the synthesis of kinase inhibitors.
Objective: To synthesize a 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
Rationale: By using a slight excess of the amine nucleophile and moderate heating, the reaction favors substitution at the more reactive C4 position while leaving the C6 position intact. Ethanol is a common solvent that facilitates the reaction and subsequent product precipitation.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Absolute Ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the desired amine (1.1 eq) in absolute ethanol, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) for 1-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the 4-substituted-6-chloro derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Chemoselective Suzuki Coupling of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
This protocol demonstrates the C-C bond formation at the C3 position, selectively functionalizing the iodo-substituent.
Objective: To synthesize a 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative.
Rationale: The C-I bond is far more reactive to palladium(0) oxidative addition than the C-Cl bond.[5][11] A standard palladium catalyst like Pd(PPh₃)₄ is sufficient to catalyze the reaction at the C3 position without affecting the C4-Cl. A weak base like potassium carbonate is used to facilitate the transmetalation step.
Materials:
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a Schlenk flask, add 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours.[8]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl derivative.
Conclusion
While both 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine are valuable intermediates, they offer orthogonal pathways for the elaboration of the pyrazolo[3,4-d]pyrimidine core. The dichloro derivative is the substrate of choice for building diversity at the C4 and C6 positions through sequential nucleophilic aromatic substitution. In contrast, the chloro-iodo-amine derivative is expertly designed for introducing functionality at the C3 position via palladium-catalyzed cross-coupling, followed by potential modification at the less reactive C4 position. A clear understanding of these distinct reactivity profiles, grounded in the electronic properties of each molecule, empowers chemists to devise more efficient and elegant synthetic routes, ultimately accelerating the discovery of new and impactful medicines.
References
- Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides.
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Chemical Biology. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles. BenchChem Technical Guides.
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Castagnolo, D., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules. [Link]
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Moon, Y.C., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters. [Link]
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MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]
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MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link]
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ResearchGate. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform. [Link]
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Kumar, A., et al. (2023). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. [Link]
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Al-Jubair, N., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. [Link]
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El-Damasy, A.K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gökçe, M., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. [Link]
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Quiroga, J., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides.
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BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. All Theses and Dissertations. [Link]
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Wang, C., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
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El-Damasy, A.K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ghorbani, M., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
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Asian Journal of Chemistry. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]
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Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem Technical Guides.
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Csomós, P., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry. [Link]
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Verma, P., et al. (2025). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. [Link]
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LC-MS validation methods for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine purity
An In-Depth Comparative Guide to LC-MS Validation for the Purity of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is non-negotiable. The compound 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a member of the pyrazolopyrimidine class often investigated for its potential as a protein kinase inhibitor, is no exception.[1][2] Its purity profile directly impacts safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity determination of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: Understanding the Analyte
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic small molecule characterized by its aromatic rings, amine functionality, and halogen substituents.[3][4] These features result in a molecule that is relatively polar, making its retention and separation from structurally similar impurities a key analytical challenge. Potential impurities may arise from starting materials, by-products of the synthetic route (e.g., isomers, or compounds with incomplete halogenation), or degradation products.[5] An effective analytical method must be able to separate, detect, and quantify these impurities with high specificity and sensitivity.
A Comparative Analysis of LC-MS Methodologies
The selection of the chromatographic mode is the most critical decision in developing a robust purity method. The choice is dictated by the analyte's physicochemical properties and the goal of separating it from all potential impurities.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the workhorse of pharmaceutical analysis due to its robustness and reproducibility. However, conventional C18 stationary phases can provide insufficient retention for polar compounds like our target analyte.[6]
-
Mechanism: Separation is based on hydrophobic interactions. Analytes partition between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).
-
Advantages: High stability, broad applicability, and a vast library of available column chemistries.
-
Challenges for This Analyte: The inherent polarity of the pyrazolopyrimidine core and the amine group can lead to poor retention on traditional C18 columns, causing the main peak to elute near the solvent front where it can co-elute with other polar impurities.
-
Modern Solutions: Recent advancements in column technology have introduced phases designed for enhanced polar retention. Columns like the Acquity UPLC HSS T3 or similar "T3-type" C18 phases are stable in 100% aqueous mobile phases and provide a balanced retention mechanism for polar and non-polar molecules, making them a superior choice for this application.[7][8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for compounds that are poorly retained in RP-LC.[10]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., unbonded silica, or bonded phases with amide or cyano groups) and a mobile phase with a high concentration of organic solvent.[11][12] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[10]
-
Advantages: Excellent retention of very polar compounds. The high organic content of the mobile phase is beneficial for MS detection, as it promotes efficient desolvation and ionization, potentially increasing sensitivity by 10- to 20-fold.[10][12]
-
Challenges for This Analyte: HILIC methods can be less robust than RP-LC. They are sensitive to small changes in mobile phase composition and sample matrix, and column equilibration times can be longer, which may limit throughput.[7]
Ion-Pair Chromatography (IPC)
IPC is a technique used within a reversed-phase system to improve the retention of ionic or highly polar analytes.
-
Mechanism: An ion-pairing reagent (e.g., a long-chain alkyl sulfonate for basic analytes) is added to the mobile phase.[13][14] It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on an RP column.[13]
-
Advantages: Can significantly increase retention and improve peak shape for otherwise unretained compounds.
-
Challenges for This Analyte: Many traditional ion-pairing reagents are non-volatile and can cause severe ion suppression and contamination of the MS source.[15] For LC-MS, only volatile ion-pairing reagents like trifluoroacetic acid (TFA) or triethylamine (TEA) are suitable, and even these can cause some degree of ion suppression.[15] This approach is often considered a last resort when RP and HILIC methods fail.
Mass Spectrometry: The Power of High Resolution
For purity analysis, the choice of mass spectrometer is as important as the chromatography. While single quadrupole detectors are useful, high-resolution accurate-mass (HRAM) instruments like Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-TOF) offer significant advantages.
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines the selectivity of a quadrupole with the high-speed, high-resolution analysis of a TOF detector.[16][17][18] It provides excellent mass accuracy (< 5 ppm), allowing for the determination of elemental compositions for the main component and any detected impurities.[19][20] This is invaluable for identifying unknown degradation products or process impurities without needing to synthesize reference standards.[5][21]
-
Time-of-Flight (TOF) MS: Similar to Q-TOF, TOF analyzers provide high mass resolution and accuracy.[19][22] They are particularly useful for rapid screening and profiling of impurities.[5]
Method Validation: The Framework of Trust
Once a promising chromatographic method is developed, it must be validated to prove it is "fit for purpose," in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[23][24][25] The objective of validation is to demonstrate the procedure's suitability for its intended use, which in this case is a quantitative test for impurities.[26]
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// Edges start -> specificity [label="Is the method selective?"]; specificity -> linearity [label="Can it quantify?"]; linearity -> accuracy [label="Is it accurate?"]; accuracy -> precision [label="Is it precise?"]; precision -> lod_loq [label="What are the limits?"]; lod_loq -> robustness [label="Is it reliable?"]; robustness -> end; } Caption: Workflow for LC-MS Purity Method Validation per ICH Guidelines.
A comprehensive validation protocol for a purity method includes the following key parameters:[27][28]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[27] For purity methods, this is typically demonstrated through forced degradation studies. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products, and the method must demonstrate that these new peaks are resolved from the main analyte peak.
-
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[28] For an impurity method, this must be demonstrated for both the API and its key impurities, typically from the reporting threshold to 120% of the specification limit.
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[28] For an impurity, it is determined by spiking the drug substance with known quantities of the impurities and measuring the recovery.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratories variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[28] The LOD is the lowest amount that can be detected but not necessarily quantitated.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[24] This provides an indication of its reliability during normal usage.
Recommended Protocol: A UHPLC-Q-TOF Method
Based on the nature of the analyte, a modern reversed-phase method on a column designed for polar analytes coupled with a Q-TOF mass spectrometer provides the optimal balance of retention, resolution, robustness, and identification power.
Step-by-Step Experimental Protocol
-
Instrumentation:
-
UHPLC System (e.g., Waters Acquity, Agilent 1290)
-
Q-TOF Mass Spectrometer (e.g., Sciex ZenoTOF, Agilent 6545, Bruker timsTOF)
-
Chromatography Data System (CDS) with MS processing capabilities
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 50% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 5% B
-
17.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: TOF-MS scan followed by data-dependent MS/MS (sometimes called IDA or Auto MS/MS)
-
Scan Range: m/z 100 - 1000
-
Source Temperature: 500 °C
-
Capillary Voltage: 4500 V
-
Collision Energy: Ramped from 20-40 eV for MS/MS scans
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water
-
Stock Solution: Prepare a 1.0 mg/mL solution of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine in diluent.
-
Working Solution (for purity): Dilute the stock solution to 0.5 mg/mL for analysis.
-
LOQ Solution: Prepare a solution at the target quantitation limit (e.g., 0.05% of the working solution concentration).
-
Comparative Performance Summary
The table below provides a semi-quantitative comparison of the expected performance of different LC-MS approaches for this specific purity application.
| Parameter | Modern RP-LC (e.g., T3 phase) | HILIC | Ion-Pair RP-LC |
| Retention of Main Analyte | Good | Excellent | Excellent |
| Separation of Polar Impurities | Very Good | Excellent | Good |
| Method Robustness | Excellent | Moderate | Good |
| MS Compatibility/Sensitivity | Very Good (with formic acid) | Excellent | Poor to Moderate (suppression risk) |
| Throughput | High | Moderate (longer equilibration) | High |
| Ease of Method Development | Moderate | Complex | Complex |
| Overall Recommendation | Highly Recommended | Recommended as an alternative | Not recommended unless necessary |
Conclusion
For the critical task of determining the purity of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a validated LC-MS method is indispensable. While HILIC and Ion-Pair chromatography have their place, a method based on a modern reversed-phase stationary phase designed for polar analytes, coupled with a high-resolution Q-TOF mass spectrometer, offers the most robust, sensitive, and informative solution. This approach provides excellent chromatographic performance and the ability to confidently identify unknown impurities, which is critical for ensuring drug substance quality and accelerating drug development timelines. The validation of this method according to ICH Q2(R2) guidelines ensures that the data generated is reliable, reproducible, and suitable for regulatory submission.[23][25]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][23]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][11]
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HILICON. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link][34]
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Reactivity differences between the 4-chloro and 3-iodo positions in pyrazolo[3,4-d]pyrimidines
Title: Orthogonal Reactivity in Privileged Scaffolds: A Comparative Guide to the 4-Chloro and 3-Iodo Positions in Pyrazolo[3,4-d]pyrimidines
Introduction The pyrazolo[3,4-d]pyrimidine nucleus is a structurally privileged bioisostere of purine, widely utilized in the rational design of ATP-competitive kinase inhibitors. For researchers and drug development professionals, the 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate acts as a highly versatile building block. Its strategic value lies in the orthogonal reactivity of its two halogenated positions, allowing for rapid, site-selective, and sequential functionalization without the need for cumbersome protecting group strategies.
This guide provides an objective comparison of the reactivity profiles of the 4-chloro and 3-iodo positions, detailing the mechanistic causality behind their behavior and providing field-validated experimental protocols for their functionalization.
Mechanistic Causality: The "Why" Behind the Reactivity
As an application scientist, understanding the electronic environment of the scaffold is critical for predicting reaction outcomes and troubleshooting failed syntheses.
-
The 4-Chloro Position (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of its two nitrogen atoms. This makes the C4 position highly electrophilic. Consequently, the C-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When a nucleophile (such as a primary or secondary amine) attacks, the resulting negative charge is stabilized by the adjacent nitrogens in the Meisenheimer intermediate, facilitating the rapid departure of the chloride ion.
-
The 3-Iodo Position (Pyrazole Ring): In contrast, the pyrazole ring is relatively electron-rich, making it completely inert to SNAr under standard conditions. However, the C-I bond is significantly weaker (approx. 238 kJ/mol) than the C-Cl bond (approx. 397 kJ/mol). This low bond dissociation energy, combined with the polarizability of iodine, makes the 3-iodo position an ideal substrate for oxidative addition by low-valent transition metals, such as Palladium(0). This enables robust cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to occur exclusively at the C3 position.
Logical map of orthogonal reactivity in 4-chloro-3-iodo-pyrazolo[3,4-d]pyrimidines.
Quantitative Data: Reactivity Comparison
To guide experimental design, the following table summarizes the quantitative and qualitative differences between the two positions.
| Feature | 4-Chloro Position | 3-Iodo Position |
| Ring System | Pyrimidine (Electron-deficient) | Pyrazole (Electron-rich) |
| Primary Reaction Type | SNAr (Nucleophilic Aromatic Substitution) | Transition-Metal Catalyzed Cross-Coupling |
| Typical Reagents | Primary/Secondary Amines, Alcohols | Aryl Boronic Acids, Terminal Alkynes, Pd(0) |
| Bond Dissociation Energy | ~397 kJ/mol (C-Cl) | ~238 kJ/mol (C-I) |
| Catalyst Requirement | None (Thermal or Microwave) | Pd(0) or Cu(I) Catalysts required |
| Typical Temperature | 25°C to 100°C | 80°C to 120°C |
| Orthogonality | Reacts first; leaves C-I intact | Reacts second; C-Cl already displaced |
Experimental Workflows & Self-Validating Protocols
The standard approach in library synthesis for kinase inhibitors involves a two-step sequence: first, SNAr at the 4-position, followed by Suzuki coupling at the 3-position[1][2]. Attempting the reverse can lead to competitive oxidative addition into the C-Cl bond or poisoning of the Pd catalyst by the free amine.
Sequential site-selective functionalization workflow for kinase inhibitor synthesis.
Protocol 1: SNAr Amination at the 4-Position
Objective: Displace the 4-chloro group with an amine (e.g., methylamine) to target the hinge-binding region of kinases[1].
-
Setup: In a microwave vial, suspend 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv, e.g., 125 mg, 0.354 mmol) in ethanol (1.2 mL). Add the desired amine (e.g., 33% methylamine in ethanol, 3.0 equiv)[1].
-
Reaction: Seal the vial and heat to 100 °C for 2 hours using a microwave reactor[1].
-
Self-Validation:
-
TLC: The starting material (strongly UV active at 254 nm) will be consumed, replaced by a more polar spot.
-
LC-MS: The starting material exhibits a characteristic 3:1 isotopic pattern (due to 35 Cl and 37 Cl). The product mass will shift, and the 3:1 isotopic ratio will disappear, confirming the loss of chlorine. The presence of the iodine mass defect will remain intact.
-
-
Workup: Concentrate under reduced pressure. The crude intermediate is often pure enough (>95% by HPLC) for the next step.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Position
Objective: Introduce an aryl or heteroaryl group at the 3-position to probe the hydrophobic pocket of the kinase active site[2][3].
-
Setup: To a degassed solution of the 4-amino-3-iodo intermediate (1.0 equiv) in 1,4-dioxane/water (4:1), add the aryl boronic acid (1.2 equiv) and K 2 CO 3 (2.0 equiv).
-
Catalysis: Add Pd(dppf)Cl 2 (0.05 equiv). Purge the reaction vessel with nitrogen for 5 minutes to prevent catalyst oxidation.
-
Reaction: Heat the mixture at 90 °C for 12 hours.
-
Self-Validation:
-
Visual: The reaction mixture will typically turn dark/black due to the precipitation of Pd black as the catalytic cycle progresses and terminates.
-
LC-MS: A significant mass shift will occur corresponding to the loss of iodine (126.9 Da) and the addition of the aryl group. The disappearance of the iodine mass defect is a definitive indicator of successful cross-coupling.
-
-
Workup: Filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash chromatography.
Conclusion
The orthogonal reactivity of the 4-chloro and 3-iodo positions in pyrazolo[3,4-d]pyrimidines provides a highly predictable and robust platform for drug discovery. By leveraging the electron-deficient nature of the pyrimidine ring for SNAr and the weak C-I bond of the pyrazole ring for Pd-catalyzed coupling, researchers can rapidly generate diverse libraries of potent kinase inhibitors.
References[1] Title: A Compound That Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer
Source: AACR Journals URL: [Link][3] Title: Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2] Title: Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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In Vivo vs In Vitro Efficacy of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives: A Comprehensive Comparison Guide
Executive Summary
The chemical scaffold 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1379343-90-4) serves as a highly privileged building block in modern medicinal chemistry[1]. By leveraging nucleophilic substitution at the 4-chloro position and Suzuki/Sonogashira cross-coupling at the 3-iodo position, researchers have synthesized a library of potent ATP-competitive kinase inhibitors[2].
Among the most clinically promising derivatives are Si306 and its prodrug pro-Si306 , which act as dual inhibitors of Src Family Kinases (SFKs) and P-glycoprotein (P-gp)[3]. Other derivatives, such as Compounds 47 and 48 , have shown remarkable efficacy as mitochondria-permeable TRAP1 inhibitors[4].
This guide objectively compares the in vitro and in vivo performance of these pyrazolo[3,4-d]pyrimidine derivatives against standard clinical alternatives (e.g., Dasatinib), providing drug development professionals with actionable experimental protocols, pharmacokinetic (PK) data, and mechanistic insights.
Part 1: Mechanistic Rationale & Target Engagement
First-generation tyrosine kinase inhibitors (TKIs) like Dasatinib often fail in the clinic against aggressive central nervous system (CNS) tumors such as Glioblastoma (GBM). This failure is driven by two factors: poor blood-brain barrier (BBB) penetration and rapid efflux by multidrug resistance (MDR) pumps like P-glycoprotein (P-gp)[3][5].
Pyrazolo[3,4-d]pyrimidine derivatives (Si306/pro-Si306) overcome these limitations through a dual-action mechanism. They competitively bind to the ATP pocket of Src and Focal Adhesion Kinase (FAK), halting tumor invasion[5]. Simultaneously, they act as allosteric inhibitors of P-gp, preventing their own efflux and reversing MDR phenotypes[3].
Mechanism of dual Src/P-gp inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Part 2: In Vitro Efficacy & Cellular Potency
Comparative Performance: Si306 vs. Dasatinib
In vitro assays demonstrate that pyrazolo[3,4-d]pyrimidine derivatives exhibit superior or equivalent cytotoxicity compared to Dasatinib across multiple GBM cell lines[3].
Expert Insight (Causality): Why do we test against the U87-TxR cell line? U87-TxR is a paclitaxel-resistant variant that heavily overexpresses P-gp. Dasatinib is a known substrate for P-gp; hence, its IC50 increases in the TxR line as the drug is actively pumped out of the cell. Because Si306 and pro-Si306 inherently inhibit P-gp, they maintain their intracellular concentrations, effectively bypassing the MDR phenotype[3].
Table 1: In Vitro IC50 Comparison in GBM Cell Lines (72h Exposure)
| Compound | U87 (Parental) IC50 (µM) | U87-TxR (MDR) IC50 (µM) | LN-229 IC50 (µM) | Mechanism / Notes |
| Si306 | ~3.0 | 4.8 | 8.0 | Dual Src/P-gp inhibitor[3] |
| Pro-Si306 | ~3.0 | ~3.0 | ~3.0 | Prodrug; highly stable in MDR lines[3] |
| Dasatinib | 6.1 | 8.5 | 24.7 | P-gp substrate; loses efficacy in MDR[3] |
Protocol 1: High-Throughput Cell Viability & P-gp Target Engagement
This self-validating protocol ensures that observed cytotoxicity is directly correlated with P-gp inhibition.
-
Cell Seeding: Seed U87 and U87-TxR cells at 4,000 cells/well in flat-bottomed 96-well plates. Incubate overnight at 37°C, 5% CO2[3].
-
Treatment Regimen: Treat cells with varying concentrations (1–25 µM) of Si306, pro-Si306, Dasatinib, and a vehicle control (0.1% DMSO) for 72 hours[3].
-
Viability Readout (MTT): Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm to calculate IC50[3].
-
P-gp Efflux Validation (Flow Cytometry): To prove P-gp inhibition, treat a parallel batch of U87-TxR cells with 5 µM of the inhibitors for 30 minutes, followed by the addition of Rhodamine 123 (Rho 123, a fluorescent P-gp substrate).
-
Analysis: Measure intracellular Rho 123 accumulation via flow cytometry. Validation: Si306-treated cells will show high fluorescence (blocked efflux), while Dasatinib-treated cells will show low fluorescence (active efflux)[3][6].
Part 3: In Vivo Efficacy & Pharmacokinetics
The Prodrug Paradox: Bridging the Translation Gap
High in vitro potency does not guarantee in vivo success. While Si306 shows excellent in vitro IC50, its highly lipophilic nature results in poor aqueous solubility, limiting oral bioavailability[3][5].
To solve this, researchers synthesized pro-Si306 , attaching a solubilizing moiety. In vivo, pro-Si306 acts as a circulating depot. It undergoes slow enzymatic hydrolysis in the bloodstream, providing a prolonged, steady-state release of the active Si306 pharmacophore. This slow release drastically increases the Area Under the Curve (AUC) in brain tissue, leading to superior tumor suppression in orthotopic xenograft models compared to both the parent drug and Dasatinib[3][5].
Table 2: In Vivo Pharmacokinetics & Efficacy Profile (Mouse Models)
| Parameter | Si306 (Parent Drug) | Pro-Si306 (Prodrug) | Dasatinib (Alternative) |
| Administration Route | i.v. / p.o. | i.v. / p.o. | p.o. |
| Plasma Cmax (p.o.) | 2.97 μg/mL[3] | >5.0 μg/mL | Variable / Low |
| Tmax (p.o.) | 1.5 h[3] | Sustained release | Rapid clearance |
| BBB Penetration | Moderate | High (Prolonged exposure)[3] | Poor[5] |
| Orthotopic GBM Reduction | Moderate reduction | Significant reduction[5] | Minimal clinical success[5] |
Note: Similar pyrazolo[3,4-d]pyrimidine derivatives (Compounds 47/48) targeting TRAP1 have also shown significant in vivo tumor reduction in PC3 prostate cancer xenografts with high metabolic stability[4].
Standardized in vivo workflow for evaluating orthotopic glioblastoma xenografts.
Protocol 2: In Vivo Pharmacokinetics & Xenograft Efficacy
This protocol establishes the PK/PD relationship necessary for IND-enabling studies.
-
Xenograft Establishment: Stereotactically inject 1x10^5 U87-luciferase expressing cells into the right striatum of athymic nude mice[5].
-
Dosing Regimen: Once tumors are established (verified via bioluminescence), randomize mice into three groups: Vehicle, Si306 (50 mg/kg p.o.), and pro-Si306 (50 mg/kg p.o.)[3].
-
Pharmacokinetic Sampling: At intervals (0.5, 1.5, 4, 8, and 24 h post-dose), sacrifice a subset of mice. Collect blood (plasma) and rapidly excise brain, liver, and kidneys[3].
-
HPLC-MS Analysis: Homogenize tissues. Extract the compounds using protein precipitation (acetonitrile). Quantify the concentration of both pro-Si306 and hydrolyzed Si306 using validated HPLC-MS to determine the brain-to-plasma ratio[3].
-
Efficacy Readout: Monitor the remaining cohort twice weekly via bioluminescence imaging to quantify tumor volume reduction and record overall survival (Kaplan-Meier analysis)[5].
Conclusion
Derivatives synthesized from the 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold represent a significant leap forward in targeted kinase inhibition. By rationally designing prodrugs like pro-Si306, researchers have successfully bridged the gap between in vitro potency and in vivo efficacy, overcoming the pharmacokinetic and multidrug resistance hurdles that have historically plagued clinical alternatives like Dasatinib.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Halogen Substitution in Pyrazolo[3,4-d]pyrimidin-6-amines
Introduction: The Critical Role of Halogenation and the Imperative of Rigorous Validation
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its profound biological activities, including the inhibition of various protein kinases.[1][2] Halogenation of this core is a frequently employed strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Introducing halogens can alter lipophilicity, metabolic stability, and binding affinity to target proteins.[3] For instance, the substitution of a hydrogen atom with a chlorine or fluorine atom can drastically change a compound's efficacy and safety profile.[4]
However, the synthesis of these halogenated analogues demands an unequivocal and robust validation process. Assuming a reaction has proceeded as planned without empirical proof is a significant risk in any research and development pipeline. This guide provides an in-depth comparison of spectroscopic techniques used to confirm halogen substitution on the pyrazolo[3,4-d]pyrimidin-6-amine core, grounded in the principles of a self-validating, multi-technique approach. We will explore not just the "how" but the "why" behind these analytical choices, ensuring researchers can proceed with the utmost confidence in their molecular structures.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
No single technique provides the complete picture. True confidence in structural assignment comes from the convergence of data from orthogonal methods. Our validation workflow is designed as a system where each analysis corroborates the others, minimizing ambiguity and building a robust, defensible data package.
Caption: General workflow for the validation of halogen substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For halogenation, it provides direct evidence of substitution by tracking changes in the chemical environment of nearby nuclei. A complete assignment using two-dimensional techniques like HMQC and HMBC is considered standard practice.[5]
Causality Behind NMR Choices:
-
¹H NMR: The simplest and most direct method. The disappearance of a proton signal from an aromatic or heterocyclic ring is the first indication of successful substitution. For example, upon chlorination of a phenyl group, a multiplet corresponding to 5 aromatic protons may resolve into a cleaner pattern of 4 protons.[6]
-
¹³C NMR: Provides information about the carbon skeleton. The carbon atom directly bonded to the halogen will experience a significant shift in its resonance frequency. This C-X bond creates a distinct signal whose chemical shift is characteristic of the specific halogen. Furthermore, the signals of adjacent carbons (alpha and beta) are also perturbed, providing corroborating evidence.
-
¹⁹F NMR (for Fluorine Substitution): This is the most direct and unambiguous method for confirming fluorination. As ¹⁹F is a spin-½ nucleus with 100% natural abundance, it gives sharp, clear signals. The presence of a signal in the ¹⁹F spectrum is definitive proof of fluorine incorporation. Additionally, fluorine couples to nearby ¹H and ¹³C nuclei, providing valuable information on its precise location through characteristic splitting patterns.
Data Interpretation: A Comparative Case Study (Hypothetical)
Let's consider the bromination of a hypothetical 1-phenyl-pyrazolo[3,4-d]pyrimidin-6-amine at the para-position of the phenyl ring.
| Technique | Parent Compound (Unsubstituted Phenyl) | Product (4-Bromophenyl Substituted) | Interpretation |
| ¹H NMR | δ 7.30-7.50 (m, 5H, Ar-H) | δ 7.60 (d, J=8.5 Hz, 2H), δ 7.45 (d, J=8.5 Hz, 2H) | The complex multiplet for 5 protons is replaced by two distinct doublets, each integrating to 2 protons, characteristic of a para-substituted phenyl ring. |
| ¹³C NMR | δ ~128.9 (Ar-CH), δ ~129.5 (Ar-CH), δ ~138.0 (Ar-C) | δ ~122.0 (Ar-C-Br), δ ~132.0 (Ar-CH), δ ~130.0 (Ar-CH), δ ~137.0 (Ar-C) | A new quaternary carbon signal appears around 122 ppm (the C-Br carbon), and the number of protonated aromatic carbon signals is reduced. |
Note: Chemical shifts are illustrative and based on typical values found in the literature for similar structures.[4][6]
Mass Spectrometry (MS): The Unimpeachable Arbiter of Mass
While NMR confirms the connectivity, high-resolution mass spectrometry (HRMS) confirms the elemental composition. Upon halogenation, the molecular weight of the parent compound increases by a specific mass (e.g., +18.998 for F, +33.961 for ³⁵Cl, +78.918 for ⁷⁹Br).
The Isotopic Signature: Nature's Barcode
The true power of MS in this context lies in analyzing isotopic patterns, especially for chlorine and bromine.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A monochlorinated compound will therefore exhibit two molecular ion peaks (M and M+2) with a ~3:1 intensity ratio.
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A monobrominated compound will show two molecular ion peaks (M and M+2) with a ~1:1 intensity ratio.
This isotopic signature is a definitive fingerprint that confirms not only the presence of the halogen but also the number of halogen atoms incorporated. Fragmentation patterns can also provide structural information, often showing the loss of the halogen or a hydrogen halide.[7]
Data Interpretation: Expected MS Results
| Halogen | Expected Mass Shift (Da) | Isotopic Pattern (M : M+2) |
| Fluorine (F) | +18.998 | M only (monoisotopic) |
| Chlorine (Cl) | +34.969 (for ³⁵Cl) | ~3 : 1 |
| Bromine (Br) | +78.918 (for ⁷⁹Br) | ~1 : 1 |
| Iodine (I) | +125.904 | M only (monoisotopic) |
Infrared (IR) and UV-Vis Spectroscopy: Supporting Roles
While not as definitive as NMR or MS for this specific validation, IR and UV-Vis spectroscopy provide valuable supporting data.
-
Infrared (IR) Spectroscopy: Successful halogenation is often evidenced by subtle but reproducible changes in the "fingerprint region" (below 1500 cm⁻¹) of the spectrum. While C-Cl, C-Br, and C-I stretches appear at the low-frequency end of the spectrum and can be difficult to assign definitively, the overall pattern change confirms that a chemical transformation has occurred. More importantly, IR is used to verify that other key functional groups, like the N-H of the amine (typically ~3100-3500 cm⁻¹), remain intact.[8][9]
-
UV-Vis Spectroscopy: Halogens are auxochromes that can modify the absorption spectrum of the pyrazolo[3,4-d]pyrimidine chromophore. Halogenation often leads to a bathochromic (red) shift or hypsochromic (blue) shift in the λ_max value.[10] Comparing the UV-Vis spectrum of the starting material and the product can provide corroborating evidence of a structural change. Studies on halogenated pyrimidines show that the effect of the halogen becomes more pronounced at higher energies (in the vacuum ultraviolet range).[11][12][13]
Caption: Converging lines of spectroscopic evidence.
X-ray Crystallography: The Ultimate Confirmation
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.[14] It provides a definitive 3D map of the molecule, showing the precise location of every atom, including the halogen. While it is more resource-intensive than solution-state spectroscopy and requires a suitable crystal, the structural information it provides is unequivocal.[4][15][16] It is the ultimate tool to resolve any lingering ambiguities from other techniques.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified pyrazolo[3,4-d]pyrimidin-6-amine derivative.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6] DMSO-d₆ is often suitable for this class of compounds due to its high polarity.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and (if applicable) ¹⁹F spectra on a 400 MHz or higher spectrometer.[17] Standard 1D experiments should be supplemented with 2D experiments like COSY, HSQC, and HMBC for complete and unambiguous signal assignment.[5]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this class of molecules, typically forming the [M+H]⁺ ion.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) to ensure high mass accuracy (< 5 ppm).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected elemental formula. Analyze the isotopic distribution pattern and compare it to the theoretical pattern for the proposed structure.
Conclusion
The validation of halogen substitution in pyrazolo[3,4-d]pyrimidin-6-amines is not a mere formality but a critical step in ensuring the integrity of chemical research. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal spectroscopic techniques. The combination of NMR spectroscopy (to confirm atomic connectivity and local chemical environment) and high-resolution mass spectrometry (to confirm elemental composition and isotopic signature) forms the bedrock of this process. Supported by data from IR and UV-Vis spectroscopy, and ultimately confirmed by X-ray crystallography when necessary, this multi-faceted approach provides the highest degree of confidence, enabling researchers to build upon a solid foundation of confirmed molecular structures.
References
- Edward, T. et al. (n.d.). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. ProQuest.
- Fallacara, A. L. et al. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine.... ResearchGate.
- El-Ghayoury, L. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- Gharib, A. et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCr.
- Gharib, A. et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC.
- Tintori, C. et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
- Abdel-Aziz, A. A. et al. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
- El-Damasy, A. K. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.
- S. M. M., Soliman, & M. A. M., Abdel-gawad. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- Gardukov, A. I. et al. (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Fluorine notes.
- Kossoski, F. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. PDF.
- Kossoski, F. et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics (RSC Publishing).
- Rodrigues, L. M. et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. PubMed.
- Tintori, C. et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC.
- Davoodnia, A. et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.
- Shah, A. et al. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
- Kossoski, F. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Pure.
- Kossoski, F. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Khakwani, S. et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate.
- Wang, Y. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
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Definitive Guide to the Safe Disposal of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine. As a halogenated heterocyclic compound, this substance requires careful handling to mitigate potential risks to laboratory personnel and the environment. The following protocols are grounded in established safety principles for chemical waste management and are designed to ensure compliance and operational integrity within a research and development setting.
Hazard Identification and Risk Assessment
Based on analogous compounds, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is anticipated to be a solid with potential health hazards. The presence of chloro and iodo functional groups on the pyrazolopyrimidine core suggests that this compound should be handled as a hazardous substance.
| Hazard Classification | Anticipated Risk | GHS Hazard Statements (Inferred) |
| Acute Oral Toxicity | Toxic if swallowed.[1][2] | H301: Toxic if swallowed[1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | H319: Causes serious eye irritation[3][4] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] | H332: Harmful if inhaled[1] |
This table summarizes potential hazards inferred from structurally related compounds.
Personal Protective Equipment (PPE) and Handling
When handling 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[3]
-
Eye/Face Protection : Use safety glasses with side-shields or goggles.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[5]
-
Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]
-
Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure adequate ventilation, preferably using a chemical fume hood.
-
Don PPE : Wear the prescribed personal protective equipment.
-
Containment : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5]
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal : Dispose of the contained spill and cleaning materials as hazardous chemical waste.
Disposal Protocol for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
As a halogenated heterocyclic compound, this chemical waste must not be disposed of in regular trash or down the drain.[5] It should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect waste containing 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine separately from other chemical waste streams.[6] Halogenated and non-halogenated wastes should be segregated.[6]
-
Container Selection : Use a designated, compatible, and properly sealed waste container.[6] The container must be clearly labeled as hazardous waste.
-
Labeling : The waste container must be labeled with the full chemical name: "4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine Waste" and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Disposal Request : Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common and effective disposal method for halogenated organic compounds.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Caption: Disposal workflow for 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
References
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. National Center for Biotechnology Information. [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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M. M. Ali, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. [Link]
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Amherst College. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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- 2. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as an extension of scientific rigor. When handling novel, highly reactive pharmaceutical intermediates like 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine , standard safety data sheets (SDS) often fall short, defaulting to generic warnings because chronic toxicity data has not yet been established.
To build a truly self-validating safety system, we must understand the causality behind the chemical's hazards and design our Personal Protective Equipment (PPE) and operational workflows to neutralize those specific vectors.
Here is your comprehensive, causality-driven guide to safely handling this potent intermediate.
Mechanistic Hazard Profiling: Why This Molecule Demands Respect
Before selecting PPE, we must analyze the molecule's structural biology and physicochemical properties to anticipate its behavior in vivo and on the benchtop.
-
The Pyrazolopyrimidine Core: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of purine (adenine). It is a "privileged scaffold" in drug discovery, specifically designed to competitively bind to the ATP-binding hinge region of various kinases (e.g., Src, Btk, Lck). Accidental systemic exposure can lead to unintended off-target kinase inhibition, potentially causing immunosuppression or developmental toxicity[1].
-
Halogen-Driven Lipophilicity: The addition of the 4-chloro and 3-iodo substituents drastically increases the molecule's lipophilicity (LogP). While this is excellent for downstream cross-coupling reactions (like Suzuki or Sonogashira), it also significantly enhances the molecule's ability to permeate cellular membranes and dermal layers.
-
The "Trojan Horse" Solvent Effect: This compound is typically a dry powder that requires polar aprotic solvents (like DMSO or DMF) for solubilization. These solvents rapidly penetrate the skin, carrying the dissolved intermediate directly into the bloodstream.
The Verdict: Because its chronic toxicity is unknown but its biological activity potential is exceptionally high, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate[2].
Quantitative Risk Assessment & OEB Classification
In the absence of a specific Occupational Exposure Limit (OEL), we default to an Occupational Exposure Band (OEB) framework to dictate our engineering controls and PPE[2]. We classify this intermediate as an OEB 4 hazard until proven otherwise.
| Exposure Band | OEL Range (8-hour TWA) | Hazard Profile | Required Primary Containment |
| OEB 1 / 2 | > 100 µg/m³ | Low to moderate toxicity. | Standard Fume Hood |
| OEB 3 | 10 - 100 µg/m³ | High pharmacological activity. | Vented Balance Enclosure (VBE) |
| OEB 4 (Default) | 1 - 10 µg/m³ | Potent kinase inhibitors, unknown chronic toxicity. | VBE or Isolator (Negative Pressure) |
| OEB 5 | < 1 µg/m³ | Genotoxic, cytotoxic, or highly potent. | Glovebox / Full Isolator |
The Causality-Driven PPE Matrix
OSHA standard 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous hazard assessment[3]. The following matrix details the required PPE and the scientific rationale behind each choice.
| PPE Category | Specification | Scientific Causality & Rationale |
| Hand Protection | Double-Gloving (Nitrile) Outer: 8-mil extended cuff.Inner: Standard 4-mil. | Rationale: Nitrile provides superior chemical resistance to DMSO/DMF compared to latex. Causality: The outer glove acts as the primary barrier against the "Trojan Horse" solvent effect and is shed immediately if contaminated. The inner glove protects the skin during the degowning process, preventing secondary transfer[3]. |
| Respiratory | N95, P100, or PAPR (If handled outside a VBE) | Rationale: The compound is a finely milled powder. Causality: Halogenated powders are prone to electrostatic dispersion. Inhalation of airborne particulates bypasses the first-pass metabolism, directly entering systemic circulation. |
| Body Protection | Disposable Tyvek® Suit orPolyethylene-coated gown | Rationale: Cotton lab coats absorb solvents and hold powders against the body. Causality: A low-permeability, lint-free disposable suit ensures that micro-particulates bounce off rather than embedding in woven fibers, allowing for safe disposal via incineration[3]. |
| Eye/Face | Chemical Splash Goggles | Rationale: Standard safety glasses have gaps. Causality: Goggles provide a hermetic seal against both micro-dust dispersion during weighing and solvent splashing during solubilization. |
Operational Workflow & Engineering Controls
To ensure a self-validating system, the protocol must eliminate hazards at the source rather than relying solely on PPE.
Step-by-Step Handling Methodology
-
Pre-Operation Gowning: Don inner nitrile gloves, Tyvek suit, outer extended-cuff nitrile gloves (taped or pulled over the suit cuffs), and splash goggles.
-
Establish Primary Containment: All dry powder handling must occur within a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC) operating under negative pressure with HEPA filtration[2].
-
Anti-Static Weighing: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Halogenated powders build static charge and will actively repel from metal spatulas, creating an invisible aerosol hazard.
-
In-Situ Solubilization (The Critical Step): Do not transport the dry powder across the lab. Bring your sealed solvent vial (e.g., DMF/DMSO) into the VBE. Transfer the powder into the vial and seal it with a septum cap inside the containment zone.
-
Decontaminate the Exterior: Wipe the exterior of the sealed vial with a solvent-dampened wipe, followed by a water-dampened wipe, before removing it from the VBE.
-
Closed-System Transfer: Once in solution and sealed, the vial can be safely transported to a standard fume hood. Use syringe-to-septum transfers for all subsequent reaction setups to maintain a closed system.
Figure 1: End-to-end operational workflow for handling high-potency pyrazolopyrimidine intermediates.
Decontamination & Waste Disposal Plan
Because 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine contains stable carbon-halogen bonds, it is not easily deactivated by mild aqueous bases or acids.
-
Surface Decontamination (Wet-Wipe Method):
-
Wipe the spill area with a lint-free cloth dampened with a compatible solvent (e.g., isopropanol or ethanol) to dissolve the residual API.
-
Follow immediately with a wipe dampened with 10% sodium hypochlorite (bleach) or soapy water to remove solvent residues and secondary contaminants.
-
Never dry-sweep. Dry-sweeping aerosolizes the compound.
-
-
Waste Disposal: All contaminated consumables (weigh boats, spatulas, outer gloves, wipes) must be placed in a sealable biohazard/chemical waste bag inside the VBE before being transferred to a rigid, properly labeled hazardous waste container.
-
Final Destruction: The waste must be slated for high-temperature chemical incineration. Do not pour solutions down the drain, as halogenated heterocycles are highly persistent in aquatic environments and pose a severe risk to aquatic life.
Emergency Spill Protocol
If a spill occurs outside of primary containment:
-
Evacuate & Isolate: Immediately step back, warn others, and isolate the area to prevent drafts from dispersing the powder.
-
Upgrade PPE: Responders must don a half-mask or full-face P100 respirator before approaching the spill.
-
Containment: Gently cover the powder spill with absorbent pads slightly dampened with water or isopropanol to trap the dust.
-
Collection: Carefully scoop the dampened material into a hazardous waste container. Execute the Wet-Wipe Method described above for the remaining residue.
By understanding the mechanistic properties of this specific pyrazolopyrimidine intermediate, we move away from reactive compliance and toward proactive, scientifically sound safety management.
References
-
Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "NIOSH List of Hazardous Drugs in Healthcare Settings, 2024." CDC.gov. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)[29 CFR 1910.132]." OSHA.gov. URL:[Link]
-
Pharma's Almanac. "Meeting the Need for Higher Containment: High Potency API Handling and OEB Guidelines." Pharmasalmanac.com. URL:[Link]
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